molecular formula H5NO B3147695 Ammonium-15N Hydroxide CAS No. 62948-80-5

Ammonium-15N Hydroxide

Cat. No.: B3147695
CAS No.: 62948-80-5
M. Wt: 36.039 g/mol
InChI Key: VHUUQVKOLVNVRT-YTBWXGASSA-N
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Description

Ammonium-15N Hydroxide is a useful research compound. Its molecular formula is H5NO and its molecular weight is 36.039 g/mol. The purity is usually 95%.
The exact mass of the compound Azanium;hydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azanium;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i1+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUQVKOLVNVRT-YTBWXGASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH4+].[OH-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

36.039 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62948-80-5
Record name 62948-80-5
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Researcher's Guide to Isotopic Labeling with Ammonium-15N Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical properties of ammonium-15N hydroxide and its critical role in isotopic labeling for advanced research applications. Tailored for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific principles to empower effective and reliable experimental design.

Foundational Chemistry of this compound

This compound ([¹⁵NH₄]OH) is a solution of ammonia gas, enriched with the stable, heavy isotope of nitrogen (¹⁵N), dissolved in water.[1] While often represented by the formula NH₄OH, it is more accurately described as an equilibrium between aqueous ammonia (¹⁵NH₃(aq)) and water, forming ammonium (¹⁵NH₄⁺) and hydroxide (OH⁻) ions.[1] The ¹⁵N isotope imparts a mass shift of +1, which is detectable by mass spectrometry and NMR, making it an invaluable tool for tracing nitrogen pathways in biological systems.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use. These properties are largely identical to those of its unlabeled counterpart.

PropertyValueSource
Molecular Formula ¹⁵NH₄OH
Molecular Weight ~36.04 g/mol
Appearance Clear, colorless liquid[2]
Odor Pungent, ammonia-like[2]
pH (1M solution) ~11.6 (Strongly basic)[1][3]
Solubility in Water Highly miscible[3]
Isotopic Purity Typically >98 atom % ¹⁵N
Stability and Decomposition

Ammonium hydroxide is stable under normal storage conditions but is sensitive to heat.[4] Upon heating, the solubility of ammonia gas in water decreases, leading to the release of ¹⁵NH₃ gas.[3][5] This is a critical consideration for maintaining the concentration and isotopic enrichment of the stock solution. It is not a thermal decomposition in the sense of breaking covalent bonds but rather a phase change.[5]

Hazardous decomposition products, such as nitrogen oxides, can form under fire conditions.[6]

The Role of this compound in Isotopic Labeling

Metabolic labeling is a powerful technique where the organism's cellular machinery incorporates stable isotopes into its biomolecules.[7][8] this compound serves as a primary source of ¹⁵N for the in vivo synthesis of amino acids, proteins, nucleic acids, and other nitrogen-containing compounds.[9][10]

The core principle relies on providing the biological system with ¹⁵N as the sole nitrogen source. As the organism grows and divides, its newly synthesized proteins will be enriched with the heavy isotope. This allows for the differentiation and quantification of proteins from different experimental conditions when analyzed by mass spectrometry.[7][9]

Mechanism of Incorporation

The workflow for metabolic labeling with this compound follows a logical progression from providing the labeled source to analyzing the incorporated isotope.

G cluster_0 Cellular Environment cluster_1 Analytical Workflow 15NH4OH_source This compound in Growth Medium uptake Cellular Uptake 15NH4OH_source->uptake Diffusion & Active Transport amino_acid_synthesis ¹⁵N-Amino Acid Biosynthesis uptake->amino_acid_synthesis Metabolic Pathways protein_synthesis ¹⁵N-Protein Synthesis amino_acid_synthesis->protein_synthesis Translation extraction Protein Extraction & Digestion protein_synthesis->extraction Sample Preparation ms_analysis Mass Spectrometry (LC-MS/MS) extraction->ms_analysis Peptide Separation & Fragmentation data_analysis Data Analysis (Quantification) ms_analysis->data_analysis ¹⁴N/¹⁵N Ratio Calculation

Sources

Technical Guide: Molecular Weight & Isotopic Applications of 14N vs. 15N Ammonium Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ammonium Hydroxide (


)  exists in a dynamic equilibrium with ammonia (

) and water.[1] While the chemical reactivity of

and

isotopologues is virtually identical, their physical properties—specifically molecular mass and nuclear spin state —diverge significantly.

This guide details the precise mass difference (


 Da) and its critical implications for high-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It provides a validated workflow for handling 

-enriched ammonium hydroxide to maintain isotopic integrity during pH adjustment and protein labeling.

Part 1: Fundamental Isotopic Physics

Precise Mass Calculation

The molecular weight difference between naturally occurring ammonium hydroxide (


) and its stable isotope counterpart (

) is driven by the single neutron difference in the nitrogen nucleus.

Formula:


 (representing 

)
ComponentIsotopeAtomic Mass (Da) [1]StoichiometryTotal Mass Contribution (Da)
Nitrogen

14.003074 1 14.003074

15.000109 1 15.000109
Hydrogen

1.00782555.039125
Oxygen

15.994915115.994915
Total MW

35.037114
Total MW

36.034149

Calculated Difference (


):  0.997035 Da
The Nuclear Spin Divergence

The mass difference is analytically useful, but the nuclear spin difference is the primary driver for using


 in structural biology.
  • 
     (Spin 
    
    
    
    ):
    Possesses a quadrupole moment. This results in rapid relaxation and extreme line broadening in NMR spectra, making it "invisible" for high-resolution structural studies.
  • 
     (Spin 
    
    
    
    ):
    Lacks a quadrupole moment. It behaves like a proton (
    
    
    ) or carbon-13 (
    
    
    ), yielding sharp, distinct signals. This property underpins Heteronuclear Single Quantum Coherence (HSQC) spectroscopy [2].

Part 2: Analytical Implications & Workflow

The Equilibrium Challenge

Ammonium hydroxide is not a static molecule; it is a solution species governed by pH-dependent exchange.



In


 applications, maintaining the Isotopic Purity (Atom %)  is critical. Using standard 

to adjust the pH of a

-labeled sample dilutes the isotopic enrichment, introducing "NMR-silent" nitrogen that complicates quantification.
Decision Matrix: When to Use

The following diagram outlines the logical flow for selecting the correct ammonium source based on experimental goals.

IsotopeDecision Start Experimental Goal Q1 Is Nitrogen Detection Required? Start->Q1 PathA NO (General Synthesis/pH) Q1->PathA No PathB YES (Structural Biology/Metabolomics) Q1->PathB Yes Method1 Standard 14N-NH4OH (Low Cost, High Availability) PathA->Method1 Q2 Technique Selection PathB->Q2 NMR NMR Spectroscopy (HSQC/TROSY) Q2->NMR MS Mass Spectrometry (Quantitation) Q2->MS Req1 Requirement: Spin I=1/2 Nucleus NMR->Req1 Req2 Requirement: +1 Da Mass Shift (M+1) MS->Req2 Solution USE 15N-NH4OH (>98 Atom % Enrichment) Req1->Solution Req2->Solution

Figure 1: Decision matrix for selecting Ammonium Hydroxide isotopes. Blue/Green paths indicate high-value workflows requiring enrichment.

Part 3: Experimental Protocol

Protocol: Preparation of -Enriched Buffer for Protein NMR

Objective: Create a pH-stable environment for protein NMR without introducing


 contaminants.
Reagents: 
  • 
     (Solid, >98 atom % 
    
    
    
    )
  • 
     (Solution, used for pH adjustment) [3]
    
  • 
     (Deuterium Oxide, 99.9%)
    
Step-by-Step Methodology
  • Base Buffer Synthesis:

    • Dissolve buffering agents (e.g., Phosphate, Tris) in

      
      .
      
    • Note: Avoid nitrogen-containing buffers (like Tris) if observing side-chains; use Phosphate or HEPES.

  • Nitrogen Source Addition:

    • Add

      
       to the desired concentration (typically 50–100 mM for metabolic studies).
      
  • Isotopic pH Adjustment (The Critical Step):

    • Do NOT use standard NaOH or HCl if counter-ions affect protein stability.

    • Do NOT use standard

      
       (this introduces 
      
      
      
      ).
    • Action: Use

      
        dropwise to raise pH.
      
    • Why: This maintains the Total Nitrogen pool as 100%

      
      . If the protein exchanges protons/ammonium with the solvent, it only "sees" 
      
      
      
      , preserving signal intensity.
  • Equilibration Verification:

    • Allow the solution to equilibrate for 15 minutes at room temperature.

    • Measure pH using a micro-electrode (calibrated to standard buffers).

Validation Workflow

To confirm the enrichment level of the final buffer or synthesized compound:

ValidationFlow Sample 15N Sample Prepared Split Split Sample Sample->Split MS_Path Mass Spec (ESI-MS) Split->MS_Path NMR_Path 1H-15N HSQC Split->NMR_Path MS_Res Check M+1 Peak (36.03 Da vs 35.03 Da) MS_Path->MS_Res NMR_Res Check Doublet Splitting (J-coupling ~73Hz) NMR_Path->NMR_Res Decision Pass if >98% Enriched MS_Res->Decision NMR_Res->Decision

Figure 2: Quality Control workflow. Mass spectrometry confirms the molecular weight shift, while NMR confirms the spin-active state.

References

  • IUPAC (International Union of Pure and Applied Chemistry). "Atomic Weights of the Elements 2021." Commission on Isotopic Abundances and Atomic Weights.[Link]

  • Cavanagh, J., et al. "Protein NMR Spectroscopy: Principles and Practice." Academic Press. (Standard reference for spin physics in NMR).
  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for Nitrogen." [Link]

Sources

Precision Analytics and Application of Ammonium-15N Hydroxide in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ammonium-15N hydroxide (


) represents a critical reagent in the structural biology and metabolomics sectors, primarily serving as a nitrogen source for the isotopic labeling of recombinant proteins and nucleic acids. Unlike its solid counterpart ammonium-15N chloride (

), the hydroxide form introduces unique challenges in volatility, pH management, and stoichiometric precision.

This technical guide provides a rigorous framework for quantifying isotopic enrichment levels (>98 atom %


) and integrating this reagent into high-fidelity protein expression workflows. The protocols herein are designed as self-validating systems, ensuring that the high cost of isotopic reagents translates directly to high-quality spectral data.

Part 1: Fundamentals of Isotopic Enrichment

The Physics of Nitrogen-15

To understand enrichment, one must first respect the nuclear physics of the isotope. Natural nitrogen is ~99.6%


 (Spin 

, quadrupolar) and ~0.4%

(Spin

).
PropertyNitrogen-14 (

)
Nitrogen-15 (

)
Impact on Research
Spin Quantum Number



allows for high-resolution NMR (sharp lines) without quadrupolar broadening.
Natural Abundance 99.63%0.37%Enrichment to >98% is required to overcome the low sensitivity of

.
Gyromagnetic Ratio (

)


The negative

of

results in a negative NOE (Nuclear Overhauser Effect), requiring specific pulse sequences (e.g., INEPT) for signal enhancement.
Defining "Enrichment"

Isotopic enrichment is defined as the atom percent of the specified isotope relative to the total element pool.



For structural biology (NMR), an enrichment level of >98%  is the industry standard to prevent "isotopic dilution" which leads to signal loss in multidimensional experiments (e.g., HSQC, TROSY).

Part 2: Analytical Characterization (Quality Control)

Objective: Verify the isotopic enrichment of a received batch of


 before committing it to expensive bioreactor runs.
Protocol A: Isotopic Ratio Mass Spectrometry (IRMS) via Headspace Analysis

Rationale: Direct injection of caustic ammonium hydroxide can damage standard LC columns. This protocol utilizes the volatility of ammonia to create a clean gas-phase sample, isolating the nitrogen species from the liquid matrix.

Workflow Diagram

G Sample 15N-NH4OH Sample (Liquid) Dilution Dilution Step (Target 10-200 mM) Sample->Dilution Alkalinization Alkalinization (Add NaOH -> NH3 gas) Dilution->Alkalinization pH > 12 Headspace Headspace Equilibration (80°C, 1 hr) Alkalinization->Headspace Volatilization GC_Interface GC Interface (Separation) Headspace->GC_Interface Injection IRMS IRMS Detection (m/z 28, 29, 30) GC_Interface->IRMS Data Ratio Calculation (15N/14N) IRMS->Data

Figure 1: Headspace GC-IRMS workflow for non-destructive isotopic quantification of ammonium hydroxide.

Step-by-Step Methodology
  • Sample Preparation: Dilute the

    
     stock (typically 3.3N or 6N) to a working concentration of roughly 50 mM using degassed, deionized water.
    
  • Vial Setup: Place 2 mL of the diluted sample into a 20 mL headspace vial.

  • Alkalinization: Add 1 mL of 10 M NaOH. Causality: This shifts the equilibrium almost entirely to gaseous ammonia (

    
    ), as 
    
    
    
    .
    
    
  • Equilibration: Seal immediately with a PTFE-lined septum. Incubate at 80°C for 60 minutes to ensure isotopic equilibrium between the liquid and gas phases.

  • Detection: Inject headspace gas into a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS).[1]

  • Analysis: Monitor m/z 29 (

    
    ) and m/z 30 (
    
    
    
    ) against m/z 28 (
    
    
    ).
    • Self-Validation Check: The presence of significant m/z 28 indicates either low enrichment or atmospheric air leakage into the vial.

Part 3: Applications in Biopharma (Protein Expression)

Objective: Use


 as the sole nitrogen source in E. coli minimal media for uniform protein labeling.
The Challenge of Hydroxide vs. Chloride

Most protocols cite


. When substituting with 

, you must account for the basicity. Adding

directly to neutral M9 salts will spike the pH, precipitating magnesium and killing the culture.
Protocol B: Modified M9 Media Formulation

Rationale: This protocol buffers the media before the addition of the labeled base, using the


 to titrate the final pH.
Metabolic Pathway Visualization

Metabolism Source 15N-NH4OH (External Source) Transport AmtB Transporter Source->Transport Diffusion/Active Intracellular Intracellular 15NH4+ Transport->Intracellular Gln Glutamine (15N) Intracellular->Gln Glutamine Synthetase Glu Glutamate (15N) Gln->Glu GOGAT Cycle Transam Transamination (Amino Acid Synthesis) Glu->Transam Protein Uniformly Labeled Protein (U-15N) Transam->Protein

Figure 2: Metabolic assimilation of Nitrogen-15 from ammonium hydroxide into recombinant proteins via the Glutamine Synthetase/GOGAT pathway.

Step-by-Step Methodology
  • Base Salt Solution (1L):

    • Dissolve

      
       (6g), 
      
      
      
      (3g), and
      
      
      (0.5g) in 900mL water.
    • Crucial Step: Do not add the nitrogen source yet.

  • Autoclave: Sterilize the base salts at 121°C for 20 mins. Allow to cool to room temperature.

  • Trace Elements & Carbon: Aseptically add 1M

    
     (2mL), 1M 
    
    
    
    (0.1mL), and Glucose (or
    
    
    -Glucose) solution.
  • Isotope Addition & pH Adjustment (The Self-Validating Step):

    • Place a calibrated pH probe into the sterile media.

    • Slowly titrate with

      
        (typically 3.3N stock).
      
    • Target: Add until pH reaches 7.2–7.4.

    • Stoichiometry Check: Calculate the moles of N added. For high-density growth, you need approx. 1g of

      
       per liter.
      
    • If pH 7.4 is reached before sufficient nitrogen is added (common with concentrated hydroxide), supplement with neutral

      
       or adjust the phosphate buffer ratio in step 1 to be more acidic initially.
      

Part 4: Handling, Stability, and Storage

Volatility: Ammonium hydroxide is a solution of ammonia gas in water. It is in constant equilibrium:



Leaving the bottle uncapped results in the loss of 

as gas, altering the concentration and potentially the enrichment if atmospheric moisture (

with natural

contaminants) enters.

Storage Protocol:

  • Temperature: Store at 2°C to 8°C . Cold storage increases the solubility of

    
     gas, reducing pressure buildup and loss upon opening.
    
  • Seal: Wrap the cap interface with Parafilm or Teflon tape immediately after use.

  • Aliquot: Do not store in a large stock bottle if used infrequently. Aliquot into single-use glass vials with Teflon-lined caps to minimize headspace.

References

  • Marek, R., et al. (2007).[2]

    
    N NMR spectroscopy in structural analysis: an update (2001–2005). Current Organic Chemistry, 11(13), 1154-1205.[2]
    
  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoproteins. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.
  • National Institute of Standards and Technology (NIST). (2025). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

Sources

Ammonium-15N hydroxide CAS number and safety data sheet (SDS)

Technical Monograph: this compound ( )

Isotopic Grade Reagent for NMR Spectroscopy & Biosynthetic Labeling

Executive Summary & Chemical Identity

This compound is the deuterated/isotopic analog of aqueous ammonia, enriched with the stable nitrogen-15 isotope (

1




2

This reagent is primarily used as a pH regulator in systems where introducing foreign cations (Na



cation-binding studiesminimal media preparation
Chemical Specifications
PropertySpecification
Product Name This compound Solution
CAS Number (Labeled) 62948-80-5
CAS Number (Unlabeled) 1336-21-6
Linear Formula

/

Isotopic Enrichment

Molecular Weight ~36.04 g/mol (varies with concentration)
Appearance Colorless liquid, pungent odor
Concentration Typically available as 3 N, 6 N, or ~14 N (conc.)

Safety Data Sheet (SDS) Deep Dive

Signal Word: DANGER

Handling

Hazard Identification (GHS Classification)
  • H314: Causes severe skin burns and eye damage.

  • H335: May cause respiratory irritation (Single exposure).[3]

  • H400: Very toxic to aquatic life.

Critical Handling Protocols
  • Incompatibility (The "Blue Complex" Risk):

    • Copper/Zinc/Alloys: Ammonium hydroxide reacts aggressively with copper and zinc (brass) to form soluble ammine complexes (e.g.,

      
      ).
      
    • Directive: Use glass, stainless steel (316L), or PTFE (Teflon) equipment only. Avoid standard syringe needles if prolonged contact is expected; use PTFE tubing or glass pipettes.

  • Pressure Warning: Concentrated solutions (14 N) liberate

    
     gas. Warm ampoules can pressurize.
    
    • Protocol: Chill ampoules to 4°C before opening to increase gas solubility and prevent isotopic loss upon seal breaking.

Emergency Response Table
ScenarioImmediate Action
Skin Contact Rinse immediately with water for 15+ mins. Remove contaminated clothing.[3]
Eye Contact Rinse cautiously with water for 15+ mins.[3] Remove contact lenses.[3][4][5] Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen.

Technical Applications: The "Potassium Proxy"

The most sophisticated application of this compound is in Isomorphic Replacement NMR studies .

Mechanism of Action

Many enzymes (e.g., kinases, ATPases) require Monovalent Cations (MVCs) like K

6


  • The Solution: The ammonium ion (

    
    ) has an ionic radius (1.43 Å) nearly identical to Potassium (1.38 Å).
    
  • The Application: Researchers replace K

    
     with 
    
    
    . The
    
    
    signal acts as a spy probe, reporting on the chemical environment of the cation binding site via
    
    
    HSQC spectroscopy.
Why is Required (Not Just )

When preparing these samples, pH adjustment is critical.

  • Adding NaOH introduces Na

    
    , which competes with ammonium for the binding site.
    
  • Adding KOH introduces K

    
    , which outcompetes ammonium.
    
  • Adding

    
      dilutes the isotopic enrichment, killing the NMR signal.
    
  • Conclusion:

    
     is the only chemically and isotopically valid base for pH adjustment in these assays.
    

Experimental Protocols

Protocol A: Trace pH Adjustment for Cation-Binding NMR Samples

Objective: Adjust pH of a protein sample containing

Materials:

  • Protein sample (0.1–1.0 mM) in buffer.

  • 
     (6 N stock).[7][8]
    
  • Micro-pH electrode (NMR tube compatible).

Workflow:

  • Preparation: Dilute a small aliquot of 6 N

    
     to 0.1 N using high-purity water. Do not use stock concentration directly to avoid "shocking" the protein.
    
  • Measurement: Insert micro-pH electrode into the NMR tube or mixing vial.

  • Titration: Add the 0.1 N

    
     in 0.5 µL increments.
    
  • Equilibration: Invert gently to mix. Wait 30 seconds for

    
     equilibrium.
    
  • Validation: Confirm pH stability. If the pH drifts down, it indicates ammonia evaporation; seal tightly immediately.

Protocol B: Synthesis of -Ammonium Acetate Buffer (Volatile Buffer)

Objective: Create a volatile, isotopically labeled buffer for Mass Spectrometry (MS) or NMR where salt removal is required post-experiment.

Reaction Logic:

Step-by-Step:

  • Calculation: Determine the required molarity (e.g., 50 mM). Calculate moles of Acetic Acid required.

  • Acid Addition: Add glacial acetic acid to 80% of the final volume of HPLC-grade water.

  • Isotope Addition: Slowly add stoichiometric equivalent of

    
     while stirring.
    
  • pH Tuning: The target pH for Ammonium Acetate is typically 7.0.

    • If pH < 7.0: Add

      
      L aliquots of 
      
      
      .
    • If pH > 7.0: Add

      
      L aliquots of dilute Acetic Acid.
      
    • Note: Do not use HCl or NaOH to adjust pH.

  • Filtration: Filter through a 0.22 µm PES membrane to remove any particulates from the hydroxide source bottle.

Visualizations

Figure 1: The "Potassium Proxy" Experimental Logic

This diagram illustrates the decision pathway for selecting

K_Proxy_LogicStartExperimental Goal:Map K+ Binding SiteIsotope_ChoiceSelect Probe:15N-Ammonium (15NH4+)Start->Isotope_ChoiceBuffer_PrepPrepare Buffer:15NH4Cl + Buffer AgentIsotope_Choice->Buffer_PreppH_CheckCheck pH:Adjustment Required?Buffer_Prep->pH_CheckUse_NaOHAdd NaOH?(Standard Base)pH_Check->Use_NaOHOption AUse_KOHAdd KOH?(Standard Base)pH_Check->Use_KOHOption BUse_14NH4OHAdd 14NH4OH?(Standard Ammonia)pH_Check->Use_14NH4OHOption CUse_15NH4OHAdd 15NH4OH(Isotopic Base)pH_Check->Use_15NH4OHOption D (Correct)Result_Fail_NaFAILURE:Na+ Competes with K+ SiteUse_NaOH->Result_Fail_NaResult_Fail_KFAILURE:Excess K+ Masks SiteUse_KOH->Result_Fail_KResult_Fail_DilutionFAILURE:Isotopic Dilution (Signal Loss)Use_14NH4OH->Result_Fail_DilutionResult_SuccessSUCCESS:Pure 15N SignalNo Cation InterferenceUse_15NH4OH->Result_Success

Caption: Logical workflow for selecting

Figure 2: Safe Handling & Synthesis Workflow

A flowchart for handling the pressurized ampoule and synthesizing the buffer.

Safety_SynthesisAmpoule15NH4OH Ampoule(Pressurized Gas)CoolingCool to 4°C(Increase Solubility)Ampoule->CoolingStep 1OpenOpen in Fume Hood(PPE: Goggles/Gloves)Cooling->OpenStep 2SynthesisReaction:Acetic Acid + 15NH4OHOpen->SynthesisStep 3CheckExothermic Control(Add slowly)Synthesis->CheckMonitor TempFinal15N-Ammonium AcetatepH 7.0Check->FinalComplete

Caption: Safety protocol for handling volatile

References

  • Werbeck, N. D., Kirkpatrick, J., Reinstein, J., & Hansen, D. F. (2014). Using 15N-Ammonium to Characterise and Map Potassium Binding Sites in Proteins by NMR Spectroscopy. ChemBioChem, 15(4), 543-548. Retrieved from [Link]

  • Columbus Chemical Industries. (2021). Safety Data Sheet: Ammonium Hydroxide 15%. Columbus Chemical. Retrieved from [Link]

A Technical Guide to the Solubility of Ammonium-15N Hydroxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium-15N hydroxide ([¹⁵NH₄]OH), a stable isotope-labeled variant of aqueous ammonia, is a critical reagent in various scientific domains, particularly in tracer studies for metabolic research and as a nitrogen source in the synthesis of complex molecules for drug development. Its efficacy in these applications is fundamentally governed by its solubility and miscibility in the reaction medium. This guide provides a comprehensive technical overview of the solubility characteristics of this compound in a range of common organic solvents. We delve into the physicochemical principles dictating its solubility, present qualitative and quantitative data, and offer a robust, self-validating experimental protocol for determining solubility in novel solvent systems. This document is intended to serve as a foundational resource, enabling researchers to make informed decisions on solvent selection, thereby enhancing experimental design, optimizing reaction conditions, and ensuring the reliability and reproducibility of results.

Introduction: The Significance of [¹⁵NH₄]OH in Advanced Research

Ammonium hydroxide is a solution of ammonia (NH₃) in water, existing in equilibrium with ammonium (NH₄⁺) and hydroxide (OH⁻) ions.[1][2] The ¹⁵N isotopic label provides a powerful tool for tracing the fate of nitrogen atoms through complex chemical and biological pathways. Unlike the abundant ¹⁴N isotope, ¹⁵N possesses a nuclear spin of ½, which makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, offering narrower line widths and clearer spectra for structural elucidation and quantitative analysis.[3][4]

Understanding the solubility of [¹⁵NH₄]OH in organic solvents is paramount for several reasons:

  • Homogeneous Reaction Conditions: Many organic reactions require all reactants to be in the same phase to ensure efficient molecular interaction. Selecting a solvent that can dissolve [¹⁵NH₄]OH is crucial for achieving homogeneity.

  • Control of Basicity and Nucleophilicity: The solvent environment modulates the effective basicity and nucleophilicity of the ammonia/hydroxide species. This directly impacts reaction kinetics and selectivity.

  • Post-Reaction Processing: Solubility data informs the choice of solvents for extractions, purifications, and product isolation.

  • Analytical Sample Preparation: In fields like quantitative proteomics (e.g., SILAC), precise concentrations are key. Proper solvent choice is essential for preparing accurate analytical standards and samples.[3]

This guide will systematically explore these aspects, grounding practical advice in fundamental chemical principles.

Physicochemical Properties and Principles of Solubility

This compound is not an isolatable compound but rather a solution of ¹⁵N-labeled ammonia gas in water.[5][6] Its behavior in organic solvents is dictated by the interplay of several factors:

  • Polarity: Ammonia (NH₃) is a polar molecule due to its trigonal pyramidal geometry and the electronegativity difference between nitrogen and hydrogen.[5] This polarity, along with the ionic character of NH₄⁺ and OH⁻, governs the "like dissolves like" principle. Polar solvents are inherently better candidates for dissolving [¹⁵NH₄]OH than nonpolar solvents.[1][5]

  • Hydrogen Bonding: Ammonia is an excellent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, particularly polar protic solvents like alcohols, will readily interact with and solvate the ammonia molecule, leading to high solubility.[5][7]

  • Basicity and Acid-Base Interactions: As a weak base (pKa of NH₄⁺ is ~9.25), [¹⁵NH₄]OH can react with acidic solvents. More importantly, its solubility can be dramatically increased in solvents that can stabilize the ammonium and hydroxide ions through strong dipole-dipole or ion-dipole interactions.[8]

The isotopic ¹⁵N label does not significantly alter these bulk physicochemical properties compared to standard ammonium hydroxide. Therefore, solubility data for unlabeled NH₄OH is a reliable and direct proxy for the ¹⁵N-labeled analogue.

Quantitative Solubility Data in Common Organic Solvents

The solubility of ammonium hydroxide varies significantly across different classes of organic solvents. The following table summarizes these characteristics. Note that "this compound" is typically supplied as an aqueous solution (e.g., ~14 N in H₂O).[9] The solubility described below refers to the ability of this aqueous solution to mix with the organic solvent.

Solvent Class Solvent Example Dielectric Constant (ε) Solubility/Miscibility Classification Causality and Field Insights
Polar Protic Methanol (CH₃OH)32.7Miscible Methanol's high polarity and ability to both donate and accept hydrogen bonds allow it to integrate seamlessly with the aqueous [¹⁵NH₄]OH solution, solvating both the water and the NH₃/NH₄⁺/OH⁻ species effectively.[1]
Ethanol (C₂H₅OH)24.5Miscible Similar to methanol, ethanol is fully miscible due to its hydroxyl group and strong hydrogen bonding capabilities.[1] It is a slightly less polar alternative.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Soluble/Miscible DMSO is a highly polar solvent with a strong dipole moment. While it cannot donate hydrogen bonds, it is an excellent acceptor, allowing it to solvate the ammonium cation and interact favorably with water.
Acetonitrile (CH₃CN)37.5Partially Miscible / Limited Solubility Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. Aqueous solutions of ammonium hydroxide may form two layers with acetonitrile, especially at high concentrations.
Tetrahydrofuran (THF)7.6Slightly Soluble to Insoluble THF has low polarity and limited ability to stabilize the ionic components of the aqueous solution, leading to poor miscibility.
Chlorinated Chloroform (CHCl₃)4.8Soluble Ammonia gas itself is soluble in chloroform.[1] This is attributed to the ability of chloroform's weakly acidic proton to form a hydrogen bond with the lone pair on the ammonia molecule.
Dichloromethane (CH₂Cl₂)9.1Slightly Soluble Less effective at hydrogen bonding than chloroform, leading to lower solubility for the ammonia component. Miscibility with the aqueous solution is poor.
Nonpolar Toluene2.4Insoluble Lacks the polarity and hydrogen bonding capability to overcome the strong intermolecular forces within the aqueous ammonium hydroxide solution.[1]
Hexane1.9Insoluble As a nonpolar alkane, hexane is immiscible with aqueous [¹⁵NH₄]OH.[1]

Experimental Workflow for Solubility Determination

To ensure scientific integrity, protocols must be self-validating. The following workflow provides a detailed, step-by-step methodology for determining the solubility of [¹⁵NH₄]OH in a test solvent, incorporating quantitative analysis via ¹⁵N NMR spectroscopy.

Safety Precautions

Ammonium hydroxide is corrosive and can cause severe skin and eye damage.[10] Its vapor is a respiratory irritant.[11]

  • Always handle ammonium hydroxide in a certified chemical fume hood. [12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[12]

  • Store [¹⁵NH₄]OH solutions in tightly sealed, corrosion-resistant containers away from heat and direct sunlight.[13]

Experimental Protocol

This protocol aims to create a saturated solution of [¹⁵NH₄]OH in the test solvent and then quantify the concentration of the ¹⁵N-labeled species in the solvent phase.

Materials:

  • This compound solution of known concentration (e.g., 6 N in H₂O from Cambridge Isotope Laboratories, Inc.).[14]

  • Test organic solvent (analytical grade or higher).

  • Calibrated pipettes and glassware.

  • Vortex mixer.

  • Centrifuge capable of separating liquid phases.

  • NMR tubes and a spectrometer equipped for ¹⁵N detection.

  • Internal standard for quantitative NMR (qNMR), such as ¹⁵N-labeled urea of known concentration, dissolved in a compatible solvent.

Procedure:

  • Preparation of Test Mixtures: In a series of screw-capped glass vials, add a fixed volume of the test organic solvent (e.g., 2.0 mL).

  • Add increasing volumes of the stock [¹⁵NH₄]OH solution to the vials (e.g., 10 µL, 50 µL, 100 µL, 200 µL, 500 µL). This creates a range of concentrations to identify the saturation point.

  • Equilibration: Tightly cap the vials. Vortex each vial vigorously for 2 minutes to ensure thorough mixing. Allow the vials to equilibrate at a constant, recorded temperature (e.g., 25°C) for at least 1 hour. Temperature control is critical as solubility is temperature-dependent.[1][6]

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to accelerate the separation of any immiscible layers or undissolved portions.

  • Sample Extraction for Analysis: Carefully pipette a precise aliquot (e.g., 500 µL) from the center of the organic solvent layer, avoiding any interface or precipitate. Transfer this to a clean vial.

  • Preparation for qNMR: To the extracted aliquot, add a precise volume of the internal standard solution.

  • NMR Acquisition: Acquire a quantitative ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, enriched samples are essential.[3][4] Use a pulse sequence with a sufficient relaxation delay to ensure full magnetization recovery for accurate quantification.[15]

  • Data Analysis: Integrate the peak corresponding to [¹⁵NH₄]OH and the peak from the internal standard. Calculate the concentration of [¹⁵NH₄]OH in the organic phase using the standard qNMR formula.

  • Determine Saturation: Plot the measured concentration in the organic phase against the volume of [¹⁵NH₄]OH added. The concentration will initially rise and then plateau. This plateau represents the solubility limit of the aqueous solution in the organic solvent under the tested conditions.

Alternative Quantification: Acid-Base Titration

For labs without access to ¹⁵N NMR, a well-established acid-base titration can be used.[16]

  • Extract a known volume of the equilibrated organic phase as described above.

  • Dilute the sample in deionized water.

  • Titrate the solution with a standardized strong acid (e.g., 0.01 M HCl) using a pH meter to determine the endpoint.[17]

  • Calculate the molar concentration of ammonia. This method is cost-effective but may be subject to interference from other basic or acidic components.[16]

Visualization of Key Concepts and Workflows

Diagrams help clarify complex relationships and procedures. The following are presented in Graphviz DOT language.

Solute-Solvent Interaction Model

This diagram illustrates the key hydrogen bonding interactions that enable the high miscibility of aqueous ammonium hydroxide with a polar protic solvent like methanol.

SoluteSolventInteraction cluster_AmmoniumHydroxide Aqueous [¹⁵NH₄]OH Phase cluster_Solvent Methanol Solvent NH4 [¹⁵NH₄]⁺ MeOH1 CH₃OH NH4->MeOH1 H-Bond (Acceptor) OH OH⁻ MeOH2 CH₃OH OH->MeOH2 H-Bond (Donor) H2O H₂O MeOH3 CH₃OH H2O->MeOH3 H-Bond

Caption: Key hydrogen bonding interactions promoting solubility.

Solvent Selection Decision Tree

This logical workflow guides a researcher in choosing an appropriate solvent system based on experimental requirements.

SolventSelection start Experimental Goal? reaction Homogeneous Reaction? start->reaction extraction Liquid-Liquid Extraction? start->extraction polar_protic Use Polar Protic Solvent (e.g., Methanol, Ethanol) reaction->polar_protic Yes aprotic_needed aprotic_needed reaction->aprotic_needed No, need aprotic immiscible Use Immiscible Solvent (e.g., Toluene, Hexane) extraction->immiscible Need phase separation dmso Consider DMSO aprotic_needed->dmso High Polarity Needed thf Consider THF / Toluene (Expect low solubility) aprotic_needed->thf Low Polarity Needed (Suspension likely)

Caption: Decision tree for selecting an appropriate solvent.

Experimental Workflow Diagram

This diagram provides a visual summary of the solubility determination protocol.

ExperimentalWorkflow prep 1. Prepare Mixtures ([¹⁵NH₄]OH + Organic Solvent) equil 2. Equilibrate (Vortex & Rest at const. Temp) prep->equil sep 3. Phase Separation (Centrifuge) equil->sep extract 4. Extract Aliquot (Organic Phase) sep->extract analyze 5. Quantitative Analysis (qNMR or Titration) extract->analyze result 6. Determine Solubility Limit analyze->result

Caption: Workflow for quantitative solubility determination.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that is fundamentally dictated by solvent polarity and hydrogen bonding capacity. Polar protic solvents, such as methanol and ethanol, are fully miscible with aqueous [¹⁵NH₄]OH solutions, making them ideal for creating homogeneous reaction mixtures. Polar aprotic solvents show a range of solubilities, while nonpolar solvents are largely immiscible. For novel applications, the solubility should be experimentally verified. The quantitative NMR and titration protocols detailed in this guide provide robust, self-validating frameworks for such determinations. By leveraging the principles and data presented herein, researchers can optimize their experimental designs, leading to more efficient, reliable, and reproducible scientific outcomes.

References

  • The Chemistry Blog. (2021). What is Ammonium Hydroxide?. Available at: [Link]

  • YouTube. (2021). Is NH4OH Soluble or Insoluble in Water?. Available at: [Link]

  • Oreate AI Blog. (2025). The Solubility of Ammonium Hydroxide: A Closer Look. Available at: [Link]

  • Jaysons Chemical Industries. (2023). The Ultimate Guide To Understanding Ammonium Hydroxide. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Flinn Scientific Canada. Solubility of Ammonia. Available at: [Link]

  • Quora. (2018). Is ammonium hydroxide soluble?. Available at: [Link]

  • Wikipedia. Ammonia solution. Available at: [Link]

  • Fogg, P. G. T. (1984). Ammonia Solubilities.
  • University of Hertfordshire. Ammonium hydroxide. Available at: [Link]

  • Tanner Industries. (2023). SAFETY DATA SHEET - Ammonium Hydroxide (10% to 30%). Available at: [Link]

  • Salah, A. Exp 3. Identification of amine. Available at: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

  • Lab Manager. (2024). Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. Available at: [Link]

  • PubMed. (2016). Position-specific ¹⁵N isotope analysis in organic molecules: A high-precision ¹⁵N NMR method. Available at: [Link]

  • Royal Society of Chemistry. (2018). A fixed-point titration method for the determination of ammonium in anaerobic systems. Available at: [Link]

  • Magritek. Can benchtop NMR detect ¹⁵N at natural abundance?. Available at: [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 7: Analytical Methods. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Hydroxide. Available at: [Link]

  • Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • MDPI. (2022). Quantification Methodology of Ammonia Produced from Electrocatalytic and Photocatalytic Nitrogen/Nitrate Reduction. Available at: [Link]

  • Journal of Physical and Chemical Reference Data. (2012). IUPAC-NIST Solubility Data Series. 96.
  • CORE. The quantitative determination of free ammonia in the presence of organic nitrogen. Available at: [Link]

  • AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. Available at: [Link]

  • University of Ottawa. Nitrogen NMR. Available at: [Link]

  • YouTube. (2025). Back titration, determination of percent ammonia in House hold ammonia. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Yield Preparation of M9 Minimal Media using Ammonium-15N Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the field of structural biology, uniform isotope labeling of proteins is a prerequisite for heteronuclear NMR spectroscopy. While Ammonium-15N Chloride (


) is the industry standard nitrogen source, specific experimental constraints—such as chloride ion sensitivity in downstream purification or the availability of specific legacy isotope stocks—may necessitate the use of Ammonium-15N Hydroxide (

)
.

This deviation from standard protocols introduces two critical thermodynamic challenges:

  • pH Volatility: Unlike the neutral salt

    
    , 
    
    
    
    is a weak base. Its addition significantly alters the buffer equilibrium, necessitating precise pH correction to prevent cell lysis or metabolic stalling.
  • Ionic Precipitation: The M9 base is rich in phosphate. If the pH rises above 8.0 during

    
     addition, the subsequent introduction of Magnesium (
    
    
    
    ) and Calcium (
    
    
    ) ions will cause immediate, irreversible precipitation of magnesium/calcium phosphates, rendering the media useless.

This guide provides a validated, self-correcting protocol to safely integrate


 into M9 media while maintaining high protein yields.

Metabolic Pathway & Labeling Logic

To understand the labeling efficiency, one must visualize how E. coli assimilates the provided


. The ammonium ion (

) is transported into the cell (via AmtB channels or diffusion of

) and assimilated into the proteome primarily through the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) cycle.
Figure 1: Nitrogen Assimilation Pathway in E. coli[1]

NitrogenAssimilation Ext_NH4 External 15NH4OH Int_NH4 Intracellular 15NH4+ Ext_NH4->Int_NH4 Transport (AmtB) Gln Glutamine (15N) Int_NH4->Gln Assimilation Glu Glutamate (15N) Glu->Gln + 15NH4 (ATP) Protein 15N-Labeled Protein Glu->Protein Amino Acid Synthesis Gln->Glu + a-Ketoglutarate GS Glutamine Synthetase (GS) GS->Gln GOGAT Glutamate Synthase (GOGAT) GOGAT->Glu Trans Transaminases Trans->Protein

Caption: The 15N from Ammonium Hydroxide enters the GS/GOGAT cycle, labeling Glutamate and Glutamine, which then donate 15N to all other amino acids via transamination.

Materials & Reagents

Critical Reagents
  • Nitrogen Source: this compound (typically sold as 3.3M or 6M solution in water).

    • Note: Handle with care; volatile ammonia gas can escape, lowering the effective concentration. Keep chilled.

  • Buffer System (5X M9 Salts - Nitrogen Free):

    • 
       (Sodium Phosphate Dibasic)
      
    • 
       (Potassium Phosphate Monobasic)
      
    • 
       (Sodium Chloride)
      
  • Supplements:

    • 
       (Sterile Filtered)[1]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
       (Sterile Filtered)[2]
      
    • 
       Glucose (or 
      
      
      
      -Glucose if double labeling)
    • Thiamine (Vitamin B1) - 1 mg/mL stock[3]

Stoichiometry: Converting Chloride to Hydroxide

Standard M9 recipes call for 1.0 g/L of


. To replicate this nitrogen load (~18.7 mM) using 

, use the following conversion:
ParameterStandard Salt (

)
Base Solution (

)
Molar Mass ~54.5 g/mol ~36.0 g/mol
Target Conc. 18.7 mM18.7 mM
Typical Stock Powder~3.3 M Solution (Example)
Amount per 1L 1.0 g ~5.7 mL (of 3.3M stock)

Calculation:


. For 18.7 mM target using 3.3 M stock: 

.

Detailed Protocol: The "Buffered Injection" Method

This protocol is designed to prevent the "pH shock" associated with hydroxide addition.

Phase 1: Preparation of 5X M9 Salts (Nitrogen-Free)[3]
  • Dissolve the following in 800 mL Milli-Q water:

    • 64.0 g

      
      [2][4]
      
    • 15.0 g

      
      
      
    • 2.5 g

      
      [2][4]
      
  • Adjust volume to 1 L.

  • Autoclave at 121°C for 15 minutes.

  • Storage: Store at room temperature.[5] This is your stable base.

Phase 2: Media Assembly (The Critical Sequence)

Target Volume: 1 Liter Temperature: Room Temperature (20-25°C) - Do not mix hot.

  • Dilute Salts: Aseptically mix 200 mL of 5X M9 Salts with 750 mL of sterile Milli-Q water in a 2L baffled flask.

  • Add Nitrogen (The Hydroxide Step):

    • Calculate the required volume of

      
       (approx. 5-6 mL depending on stock concentration).
      
    • Slowly pipette the

      
       into the diluted salts while swirling.
      
  • pH Correction (Mandatory):

    • Aseptically remove a small aliquot (1 mL) and check pH.

    • It will likely be basic (> pH 7.5).

    • Action: Adjust the main bulk pH back to 7.0 - 7.4 using sterile HCl (1M or 6M).

    • Why? If you skip this, the next step (Magnesium addition) will cause precipitation.[6]

  • Add Trace Metals & Carbon:

    • Add 2 mL of

      
      .[1]
      
    • Add 0.1 mL of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      .
      
    • Add 20 mL of

      
       Glucose (final 0.4%).
      
    • Add 1 mL Thiamine (1 mg/mL) and trace metals solution (if required by your protein).

  • Final Volume: Top up to 1000 mL with sterile water if necessary.

Figure 2: Experimental Workflow

ProtocolFlow Step1 1. Prepare 5X Salts (No Nitrogen) Step2 2. Dilute to 1X (750mL Water + 200mL Salts) Step1->Step2 Step3 3. Add 15N-Ammonium Hydroxide Step2->Step3 Decision pH Check Step3->Decision Adjust Adjust pH to 7.2 with HCl Decision->Adjust pH > 7.4 Step4 4. Add MgSO4 & CaCl2 (Post-pH correction) Decision->Step4 pH OK Adjust->Step4 Step5 5. Add Glucose & Vitamins Step4->Step5 Final Ready for Inoculation Step5->Final

Caption: The critical control point is the pH adjustment after adding the base (Hydroxide) but BEFORE adding Magnesium to prevent precipitation.

Quality Control & Troubleshooting

Verification Steps
  • Visual Inspection: The final media should be crystal clear. Any cloudiness indicates magnesium phosphate precipitation. If observed, discard . You cannot redissolve it without lowering the pH to a level toxic to E. coli.

  • Optical Density (OD): Inoculate with a 1:100 dilution of overnight culture. Monitor

    
    . In M9, doubling time is slower (60-90 mins) compared to LB (20 mins). Induction typically occurs at 
    
    
    
    .
Common Failure Modes
IssueCauseSolution
White Precipitate Added MgSO4 before neutralizing NH4OH.Follow the "Buffered Injection" order: Salts

NH4OH

pH Adjust

MgSO4.
Low Yield Ammonia evaporation from stock.Store

at 4°C; seal tightly. Re-calculate molarity if stock is old.
Stalled Growth pH drifted too high (>8.0).Ensure pH is 7.2-7.4 before inoculation. E. coli struggles in alkaline minimal media.

References

  • M9 Media Standard Composition: Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual (3rd ed.). Cold Spring Harbor Laboratory Press.

  • Isotope Labeling Protocols: Cambridge Isotope Laboratories.[7] (n.d.). Production of Isotope-Labeled Proteins in E. coli.

  • Nitrogen Assimilation Mechanisms: Reitzer, L. (2003). Nitrogen assimilation and global regulation in Escherichia coli. Annual Review of Microbiology, 57, 155-176.

  • Minimizing Precipitation in Minimal Media: Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification, 41(1), 207-234.

Sources

Synthesis of 15N-labeled amino acids using ammonium-15N hydroxide

Application Note: Chemo-Enzymatic Synthesis of N-Labeled L-Amino Acids Using Ammonium- N Hydroxide

Abstract & Introduction

The incorporation of stable isotopes, particularly Nitrogen-15 (


While



Ammonium-

N Hydroxide (

NH

OH)

This guide details the Chemo-Enzymatic Reductive Amination pathway. Unlike traditional Strecker synthesis, which yields racemic mixtures requiring laborious resolution, this biocatalytic approach ensures >99% enantiomeric excess (ee) of the L-isomer, meeting the stringent purity requirements of pharmaceutical applications.

Core Mechanism: The Reductive Amination Cycle[2][3]

The synthesis relies on Amino Acid Dehydrogenases (AADHs) .[2] These enzymes catalyze the reversible addition of ammonia (derived from ammonium hydroxide) to an

The Reaction System[2][5][6][7][8][9]
  • Primary Synthesis: The AADH converts the

    
    -keto acid and 
    
    
    N-ammonia into the L-amino acid, consuming NAD(P)H.
  • Cofactor Regeneration: A coupled enzyme, Glucose Dehydrogenase (GDH), oxidizes glucose to gluconolactone, regenerating NAD(P)H from NAD(P)

    
    .
    
Pathway Visualization[9]

Gcluster_0Cofactor Recycling Systemcluster_1Amino Acid SynthesisGlucoseGlucoseGlcDHGlucose Dehydrogenase(GlcDH)Glucose->GlcDHGluconolactoneGluconolactoneGlcDH->GluconolactoneNADPHNADPHGlcDH->NADPHKetoAcidα-Keto Acid(e.g., α-Ketoglutarate)AADHAmino AcidDehydrogenaseKetoAcid->AADHAmmonium15N-Ammonium(from 15NH4OH)Ammonium->AADHAminoAcidL-Amino Acid-15N(e.g., L-Glutamate-15N)AADH->AminoAcidNADPNADP+AADH->NADPNADP->GlcDHReductionNADPH->AADHOxidation

Figure 1: Coupled enzymatic cycle for the synthesis of

Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
Nitrogen Source Ammonium-

N Hydroxide (3.3 M solution, >98 atom %

N)
The isotopic label donor.[3][4][5]
Substrate

-Ketoglutaric acid (for Glutamate) or Sodium Pyruvate (for Alanine)
The carbon backbone.
Enzyme 1 L-Glutamate Dehydrogenase (GDH) or L-Alanine Dehydrogenase (AlaDH)Catalyzes the reductive amination.[2]
Enzyme 2 Glucose Dehydrogenase (GlcDH)Recycles the cofactor.[4][5]
Cofactor NADP

or NAD

(catalytic amount)
Hydride transfer agent.
Buffer Potassium Phosphate (100 mM)Maintains pH stability.
Precursor Preparation: Neutralizing NH OH

Critical Step:




  • Calculate the required moles of nitrogen (typically 1.2 – 1.5 equivalents relative to the keto acid).

  • Dispense the calculated volume of Ammonium-

    
    N Hydroxide  into a chilled reaction vessel.
    
  • Slowly add 6M HCl or concentrated Phosphoric Acid dropwise while monitoring pH.

  • Target pH: Adjust to pH 8.0 .

    • Note: At pH 8.0, the equilibrium favors NH

      
       (pKa ~9.25), acting as a reservoir for the NH
      
      
      substrate required by the enzyme.
Synthesis Procedure (Example: L-Glutamate- N)
  • Reaction Mix Assembly: In a 50 mL Falcon tube or glass reactor, combine:

    • 20 mL Phosphate Buffer (100 mM, pH 8.0).

    • 10 mmol

      
      -Ketoglutaric acid (disodium salt).
      
    • 12 mmol Neutralized

      
      NH
      
      
      OH solution
      (prepared in 3.2).
    • 15 mmol D-Glucose (excess for recycling).

    • 0.1 mmol NADP

      
       (catalytic quantity).
      
  • Initiation:

    • Add 50 Units of Glutamate Dehydrogenase (GDH) .

    • Add 50 Units of Glucose Dehydrogenase (GlcDH) .

    • Total Volume: Adjust to 40 mL with deionized water.

  • Incubation:

    • Seal the vessel tightly (prevent ammonia loss).

    • Incubate at 30°C with gentle orbital shaking (150 rpm) for 12–24 hours.

    • Monitoring: Check pH periodically. The oxidation of glucose produces gluconic acid, which lowers pH.[3] Maintain pH ~7.5–8.0 using dilute NaOH if necessary.

  • Termination & Work-up:

    • Heat the mixture to 85°C for 15 minutes to denature enzymes (protein precipitation).

    • Centrifuge at 10,000 x g for 20 minutes to remove precipitated proteins.

    • Purification: The supernatant contains L-Glutamate-

      
      N, gluconate, and residual salts.
      
      • Option A (Ion Exchange): Pass through a cation exchange column (Dowex 50W-X8). Elute amino acid with 1M NH

        
        OH, then evaporate.
        
      • Option B (Crystallization): For Glutamate, adjust pH to the isoelectric point (pI = 3.[3]2) using HCl.[3][6] Cool to 4°C to crystallize L-Glutamate-

        
        N.
        

Advanced Workflow: Transamination

To synthesize amino acids that lack a direct dehydrogenase (e.g., Aspartate, Tyrosine, Phenylalanine), use the L-Glutamate-

TransaminationGlu15L-Glutamate-15N(Donor)TransaminaseAminotransferase(e.g., GOT/AST)Glu15->TransaminaseKetoTargetTarget Keto Acid(e.g., Oxaloacetate)KetoTarget->TransaminaseAsp15Target AA-15N(e.g., L-Aspartate-15N)Transaminase->Asp15AlphaKGα-Ketoglutarate(Byproduct)Transaminase->AlphaKG

Figure 2: Transamination cascade. High-purity L-Glutamate-

Quality Control & Validation

Trustworthiness in isotope labeling requires verifying both chemical purity and isotopic enrichment.

MethodParameterAcceptance Criteria
HPLC (C18) Chemical Purity> 98% (area under curve)
Chiral HPLC Enantiomeric Excess> 99% L-isomer
MS (ESI-TOF) Isotope Enrichment[M+H]

shift of +1 Da; < 1% unlabeled M+H

H-NMR
Structure VerificationConformity to standard spectra

N-NMR
Isotopic PuritySingle peak (chemical shift dependent on AA)

Validation Insight: In





Troubleshooting Guide

Issue: Low Yield

  • Cause: pH drift due to gluconic acid production.[3]

  • Solution: Use a stronger buffer (200 mM) or an auto-titrator to maintain pH 8.0.

Issue: Enzyme Instability

  • Cause: Ammonium hydroxide was not neutralized before addition.

  • Solution: Ensure

    
    NH
    
    
    OH is adjusted to pH 8.0 with acid before it touches the enzyme.

Issue: Incomplete Labeling (<95%)

  • Cause: Contamination with atmospheric

    
    N or insufficient 
    
    
    N excess.
  • Solution: Perform reaction in a sealed vessel; ensure

    
    N substrate is in 1.5x molar excess over the keto acid.
    

References

  • Zhang, X., et al. (2023). "Electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids."[7] Science China Press / EurekAlert.

  • Tishkov, V. I., & Popov, V. O. (2006). "Protein engineering of formate dehydrogenase." Biomolecular Engineering, 23(2-3), 89-110.
  • Vojkovsky, T. (2010). "Enzymatic synthesis of some 15N-labelled L-amino acids."[4] ResearchGate.[8]

  • BenchChem. "Applications of 15N Labeled Amino Acids in Proteomics: An In-depth Technical Guide."

  • Rottenberger, C., et al. "Preparation of [15N]L-amino acids by coupling of transaminase and glutamate dehydrogenase." European Journal of Biochemistry.

Application Note: Isotopic pH Control & Probing with Ammonium-15N Hydroxide

Author: BenchChem Technical Support Team. Date: February 2026


NH

OH), 98 atom %

N

Part 1: Strategic Overview & Scientific Rationale

The "Why" of NH OH

In standard NMR sample preparation, pH adjustment is typically performed using deuterated strong bases (NaOD) to minimize proton signals and maintain stable ionic strength. However, Ammonium-15N Hydroxide represents a specialized class of "active" pH reagents. It is not merely a titrant but often the primary analyte or a structural probe .

You choose


NH

OH over NaOD/NaOH for three critical applications:
  • Potassium (

    
    ) Mimicry Studies:  The ammonium ion (
    
    
    
    ) has an ionic radius (1.43 Å) nearly identical to potassium (
    
    
    , 1.38 Å).
    
    
    NH
    
    
    acts as a spin-active proxy to map
    
    
    binding sites in metalloenzymes (e.g., kinases, ATPases) via
    
    
    HSQC, which is impossible with silent
    
    
    or quadrupolar
    
    
    .
  • Metabolic Flux Tracing: In metabolomics, using

    
    NH
    
    
    
    OH allows for the adjustment of pH in nitrogen-limited media while simultaneously introducing a traceable nitrogen source for monitoring glutamine synthetase or urease activity.
  • Volatile Buffer Systems: For samples requiring downstream Mass Spectrometry (MS) or lyophilization, non-volatile salts (NaCl from NaOH/HCl) are detrimental. Ammonium hydroxide allows for "salt-free" pH adjustment of ammonium acetate/bicarbonate buffers, and the

    
    N label prevents background interference in isotope-coded MS studies.
    
The Physics of Detection: N vs. N

The choice of isotope is dictated by spin physics. Natural abundance ammonium (


N) is a Spin-1 nucleus with a large quadrupolar moment, leading to extreme line broadening. It is effectively invisible in high-resolution protein NMR.
Feature

N (Natural Abundance)

N (Enriched Reagent)
Impact on Experiment
Spin Quantum Number



N behaves like

H or

C (sharp lines).
Relaxation Mechanism QuadrupolarDipolar

N allows for HSQC/HMQC detection.
Line Width Broad (>100 Hz)Narrow (<10 Hz)Essential for site-specific binding resolution.
Gyromagnetic Ratio 1.93-2.71Requires specific pulse sequence tuning (negative

).

Part 2: Chemical Dynamics & Visualization

The pH-Exchange Paradox

Using


NH

OH is technically demanding because the visibility of the signal is inversely related to pH.
  • Low pH (< 6.0): Exchange is slow. The triplet (

    
    ) of 
    
    
    
    is sharp and visible.
  • High pH (> 8.0): The equilibrium shifts toward Ammonia (

    
    ). Proton exchange with bulk water becomes fast on the NMR timescale, causing the signal to broaden into the baseline (coalescence).
    

Critical Rule: To observe


NH

bound to a protein, you must often work at a pH slightly below the pKa of the side chains involved, or use low temperatures (e.g., 278 K) to slow exchange.

AmmoniumDynamics cluster_conditions Experimental Constraints NH4 15NH4+ (Ammonium) Visible in HSQC Dominant at pH < 8 NH3 15NH3 (Ammonia) Volatile Gas Dominant at pH > 9.3 NH4->NH3 Deprotonation (Fast Exchange) Protein Protein-Bound State (K+ Site Mimic) NH4->Protein Binding (Slow Exchange) Water H2O (Bulk Solvent) NH3->Water H+ Transfer Temp Temperature Lower T = Slower Exchange pH pH Control Critical Balance

Figure 1: The dynamic equilibrium of Ammonium-15N. Successful detection requires balancing pH to minimize fast exchange with water while maintaining physiological relevance.

Part 3: Detailed Protocol

Protocol A: Preparation of "Vapor-Lock" Titration Stock

Objective: Create a working solution of


NH

OH without losing the volatile isotope or contaminating the lab atmosphere.

Materials:

  • This compound (Commercial stock, typically ~3M or 6M).

  • High-grade

    
     or 
    
    
    
    (degassed).
  • Gas-tight Hamilton syringe.

  • Septum-capped vials.

Steps:

  • Chill: Place the commercial

    
    NH
    
    
    
    OH bottle and your dilution solvent (
    
    
    ) on ice for 20 minutes. Cold reduces vapor pressure.
  • Dilution: Rapidly prepare a 0.1 M working stock .

    • Calculation:

      
      . To make 1 mL of 0.1 M from 3 M stock, use 33.3 
      
      
      
      L stock + 966.7
      
      
      L
      
      
      .
  • Sealing: Immediately cap the working stock with a septum.

  • Verification: Check pH of the stock with a micro-probe (expect pH > 10).

Protocol B: "Sub-Surface" pH Adjustment

Objective: Adjust NMR sample pH using the volatile reagent without "gassing out" the ammonia.

Workflow:

  • Initial Read: Measure sample pH using a 3mm micro-electrode.

  • Loading: Draw 0.1 M

    
    NH
    
    
    
    OH working stock into a gas-tight syringe.
  • Injection:

    • Insert the needle tip below the surface of the protein/buffer solution.

    • Inject small aliquots (0.5 - 2

      
      L).
      
    • Why? Dropping from above allows

      
       gas to escape before it hits the acidic buffer. Sub-surface injection ensures immediate protonation to non-volatile 
      
      
      
      .
  • Mixing: Gently mix by aspirating up and down (avoid bubbling).

  • Equilibration: Wait 30 seconds. The conversion of

    
     is exothermic; slight local heating can alter pH readings.
    
  • Final Seal: Once pH is reached (e.g., pH 6.8), immediately transfer to the NMR tube and insert the Shigemi plunger or flame seal (if glass) to prevent long-term ammonia loss.

TitrationWorkflow Start Start: Protein Sample (Acidic/Neutral) Chill Step 1: Cool Reagents (4°C) Reduces Vapor Pressure Start->Chill Inject Step 2: Sub-Surface Injection Prevents Gas Escape Chill->Inject Mix Step 3: Gentle Mixing Convert NH3 to NH4+ Inject->Mix Measure Step 4: Micro-pH Read Mix->Measure Decision Target pH Reached? Measure->Decision Decision->Inject No (Repeat) Seal Step 5: Seal NMR Tube Prevent Long-term Loss Decision->Seal Yes

Figure 2: The "Sub-Surface" Injection Protocol designed to maximize isotopic retention and pH precision.

Part 4: Data Acquisition & Analysis[1][2][3]

Pulse Sequence Selection

Standard HSQC sequences may need modification because the


 coupling in ammonium (~73 Hz) is different from the amide backbone (~92 Hz).
  • Experiment:

    
     HSQC (frequency selective).
    
  • Optimization: Set the INEPT transfer delay (

    
    ) to approximately 3.4 ms  (optimized for ~73 Hz) rather than the standard 2.7 ms used for proteins.
    
  • Spectral Width: Ensure the

    
    N dimension covers the ammonium region.
    
    • Amide region:[1][2][3][4] 100–135 ppm.

    • Ammonium (

      
      ):20–40 ppm  (relative to liquid 
      
      
      
      ). Note: This is upfield of the protein backbone.
Chemical Shift Referencing

Referencing is critical as


N shifts are pH-dependent.
  • Primary Standard: Liquid Ammonia (0 ppm) – Virtual reference.

  • Secondary Standard (Internal): If using

    
    NH
    
    
    
    OH, the bulk ammonium signal itself can serve as an internal reference, provided the pH is known.
    • At pH 6.0:

      
       ppm.
      
    • At pH 8.0:

      
       ppm.
      
  • IUPAC Recommendation: Use Nitromethane (0 ppm) scale or calculate relative to DSS in the proton spectrum using the gyromagnetic ratio (

    
     ratio).
    
Interpreting the Spectrum
SignalAppearanceInterpretation
Bulk

NH

Strong triplet (

H) or singlet (

N)
Excess reagent. Indicates free ammonium in fast exchange.
Bound

NH

Shifted Cross-peakAmmonium trapped in a binding pocket (e.g., K+ site). Exchange is slowed by the protein environment.
Broad Hump Weak/Wide signalpH is too high (> 7.5) or temperature is too high. Exchange broadening is occurring.

References

  • IUPAC Recommendations (2008). "Further conventions for NMR shielding and chemical shifts." Pure and Applied Chemistry. Link

  • Werbeck, N. D., et al. (2014). "Using 15N-Ammonium to Characterise and Map Potassium Binding Sites in Proteins by NMR Spectroscopy." ChemBioChem. (Demonstrates the K+ mimicry application). Link

  • Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet." Link

  • Wishart, D. S., et al. "1H, 13C and 15N Chemical Shift Referencing in Biomolecular NMR." Journal of Biomolecular NMR. Link

Sources

Method for synthesizing 15N-labeled heterocycles with ammonium hydroxide

Application Note: Cost-Effective Synthesis of N-Labeled Heterocycles using NH OH

Executive Summary

The incorporation of nitrogen-15 (





N-Ammonium Hydroxide (

NH

OH)

This guide details two robust, self-validating protocols for synthesizing core heterocyclic pharmacophores—Pyridines and Imidazoles —using




Strategic Rationale: The Ammonium Advantage

In stable isotope labeling, the "Cost-per-Label" metric drives synthetic route selection.


PrecursorApprox. Cost FactorReactivity ProfilePrimary Application

NH

OH
1.0x (Baseline) Nucleophilic / Condensation General Heterocycle Assembly

NH

Cl
1.2xIonic / Requires BaseAmino Acid Synthesis / Amidation

N-Benzylamine
15.0xNucleophilic amineN-Alkylation / Protected Scaffolds

N-Hydrazine
20.0xAlpha-effect NucleophilePyrazoles / Pyridazines

Technical Insight: While





Protocol A: Hantzsch Synthesis of N-Pyridines

The Hantzsch Dihydropyridine synthesis is the gold standard for constructing symmetrical pyridine cores. It is a multicomponent condensation of an aldehyde, two equivalents of a

12
Mechanistic Workflow

The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, forming a 1,4-dihydropyridine (1,4-DHP) intermediate. Oxidative aromatization yields the final pyridine.

HantzschMechanismStartPrecursors:Aldehyde + 2x Beta-KetoesterInter1Intermediate:Enamine + Knoevenagel AdductStart->Inter1CondensationAmmonia15N-Source:15NH4OHAmmonia->Inter1Schiff Base FormationDHP1,4-Dihydropyridine(15N-Labeled)Inter1->DHPCyclizationOxidationOxidative Aromatization(HNO3 or DDQ)DHP->Oxidation-2HFinalTarget:15N-PyridineOxidation->FinalAromatization

Caption: Figure 1.[3] Isotopic incorporation pathway for Hantzsch Pyridine Synthesis.

Experimental Protocol

Materials:

  • Benzaldehyde (10 mmol)

  • Ethyl Acetoacetate (22 mmol, 1.1 eq excess)

  • 
    NH
    
    
    OH (3.3 M aqueous solution, 15 mmol, 1.5 eq)
  • Ethanol (Absolute)

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or dilute HNO

    
    .
    

Step-by-Step Methodology:

  • Condensation (DHP Formation):

    • In a round-bottom flask equipped with a reflux condenser, dissolve Benzaldehyde (1.06 g) and Ethyl Acetoacetate (2.86 g) in Ethanol (10 mL).

    • Add

      
      NH
      
      
      OH (4.5 mL of 3.3M solution) dropwise.
    • Critical Step: Heat to reflux (78°C) for 6–12 hours. The solution typically turns yellow.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The DHP spot is usually fluorescent under UV (365 nm).

    • Cool to room temperature.[4] The 1,4-DHP often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo.

  • Aromatization (Oxidation):

    • Dissolve the crude

      
      N-DHP in Dichloromethane (DCM).
      
    • Add DDQ (1.1 equiv) in small portions at 0°C (exothermic).

    • Stir at room temperature for 1–2 hours.

    • Workup: Filter off the reduced DDQ (hydroquinone). Wash the filtrate with saturated NaHCO

      
       and brine. Dry over MgSO
      
      
      .
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography.

Expected Yield: 60–80% (DHP step), >90% (Oxidation step).

Protocol B: Debus-Radziszewski Synthesis of N -Imidazoles

This reaction synthesizes the imidazole ring from glyoxal, formaldehyde, and ammonia.[5] It is ideal for generating


Mechanistic Workflow

This is a multicomponent condensation where ammonia acts as the nucleophile attacking the carbonyl carbons of glyoxal and formaldehyde.

ImidazoleMechanismGlyoxalGlyoxal(C2 Backbone)DiimineDiimine IntermediateGlyoxal->Diimine-H2OFormaldehydeFormaldehyde(C2 Carbon)CyclizationCyclizationFormaldehyde->CyclizationAmmonia2 equiv 15NH4OH(Nitrogen Source)Ammonia->Diimine-H2ODiimine->CyclizationImidazole1,3-15N2-ImidazoleCyclization->Imidazole-H2O

Caption: Figure 2.[6] Assembly of the imidazole ring using dual 15N incorporation.

Experimental Protocol

Materials:

  • Glyoxal (40% aq.[7] solution, 10 mmol)

  • Formaldehyde (37% aq. solution, 10 mmol)

  • 
    NH
    
    
    OH (3.3 M aq., 22 mmol)
  • Solvent: Water/Methanol

Step-by-Step Methodology:

  • Reagent Assembly:

    • Cool a reaction vessel to 0°C.

    • Combine Glyoxal (1.45 g of 40% soln) and Formaldehyde (0.81 g of 37% soln).

  • Ammonia Addition:

    • Add

      
      NH
      
      
      OH slowly to the stirred mixture.
    • Expert Tip: The reaction is exothermic. Maintain temperature

      
      °C to prevent polymerization of glyoxal.
      
  • Maturation:

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Optional: Heat to 60°C for 1 hour to drive completion.

  • Isolation (The Challenge):

    • Imidazole is highly water-soluble. Do not attempt simple filtration.

    • Evaporate water in vacuo (Rotavap) to obtain a syrup.

    • Sublimation: For high purity, sublime the crude residue under high vacuum (0.1 mmHg) at 120–140°C. This yields pure white crystals of

      
      N
      
      
      -imidazole.

Expected Yield: 40–60% (Moderate yield is typical due to water solubility losses; sublimation ensures high purity).

Technical Analysis & Troubleshooting

Yield Optimization Table
ParameterHantzsch (Pyridine)Debus-Radziszewski (Imidazole)
Limiting Factor Steric bulk of aldehydePolymerization of Glyoxal
Temp Control Reflux requiredKeep cool initially (<50°C)
pH Sensitivity TolerantRequires basic pH (Ammonia excess)
Isotopic Dilution None (if reagents dry)Risk of H/D exchange (irrelevant for N)
Volatility Management

  • Sealed Tube: Perform reactions in a heavy-walled pressure vial (Q-tube or Ace pressure tube) to prevent ammonia loss and drive equilibrium toward products.

  • Stoichiometry: Always use a 1.1–1.5x excess of

    
    N relative to the carbonyls to account for headspace equilibrium.
    

References

  • Hantzsch Synthesis Mechanism & Applications

    • Title: Recent advances in Hantzsch 1,4-dihydropyridines.[2][8][9]

    • Source:Asian Journal of Organic Chemistry / SciSpace.
    • Link:[Link]

  • Isotopic Labeling of Imidazoles

    • Title: Synthesis of [15N]guanosines...from 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide.[10]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Link:[Link][2][7]

  • General 15N Heterocycle Synthesis

    • Title: A versatile synthetic route to the preparation of 15N heterocycles (Pyridine Focus).
    • Source:Journal of Labelled Compounds and Radiopharmaceuticals.
    • Link:[Link]

  • Paal-Knorr & General Mechanisms

    • Title: Paal-Knorr Pyrrole Synthesis - Reaction Mechanism.[3][11][12][13]

    • Source: Alfa Chemistry.

Troubleshooting & Optimization

Troubleshooting low 15N incorporation efficiency in protein synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotope Labeling & Biomolecular NMR Topic: Troubleshooting Low 15N Incorporation Efficiency Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Variable in NMR Quality

In multidimensional NMR spectroscopy (e.g., 1H-15N HSQC), the quality of your spectrum is mathematically limited by the isotope enrichment of your sample. While researchers often blame "protein aggregation" or "exchange broadening" for poor signal-to-noise ratios, the culprit is frequently sub-optimal 15N incorporation .

If you are observing weak cross-peaks despite a high protein concentration (e.g., >0.5 mM), or if your mass spectrometry data shows a "smear" rather than a clean mass shift, you are likely facing incorporation inefficiency.

This guide moves beyond basic protocols to address the causality of labeling failures in E. coli and Cell-Free systems.

Phase 1: Diagnostics – How to Confirm Low Incorporation

Before optimizing media, you must quantify the problem. You cannot rely on NMR signal intensity alone, as it conflates protein folding, relaxation properties, and labeling efficiency.

Q: How do I definitively measure 15N incorporation efficiency? A: Intact Mass Spectrometry (ESI-TOF or MALDI-TOF) is the gold standard.

The Diagnostic Workflow:

  • Calculate Theoretical Mass:

    • Unlabeled Protein (

      
      ): Based on natural abundance.
      
    • 100% Labeled Protein (

      
      ): 
      
      
      
      .
    • Note: 15N adds ~0.997 Da per Nitrogen atom.

  • Measure Experimental Mass:

    • If your peak centers at

      
      , you have >95% incorporation.[1]
      
    • If you see a Gaussian distribution trailing toward lower mass, you have Isotope Dilution .

    • If you see distinct peaks at

      
       and 
      
      
      
      , you have Induction Failure (unlabeled background expression).

Table 1: Mass Spec Interpretation Guide

ObservationDiagnosisRoot Cause
Sharp peak at

>98% IncorporationOptimal system.
Broad peak, centered <

70-90% IncorporationIsotope Dilution: Unlabeled amino acids from the starter culture or "leaky" biosynthesis were used before the 15N source.
Doublets (

&

)
Mixed PopulationDiauxic Shift Failure: Induction occurred while unlabeled rich media (LB) was still present or metabolized.
Peak at

N-terminal TruncationNot a labeling issue. Likely pyroglutamate formation or Met aminopeptidase activity.

Phase 2: E. coli Expression – The "Marley" Adaptation

Q: My protein yields plummet in M9 minimal media. How can I get high yields and high labeling? A: Do not grow cells from start to finish in M9 media. Use the High-Density Resuspension Method (often called the Marley Method).

The Mechanism: E. coli grows poorly in Minimal Media (M9) due to metabolic burden.

  • Traditional Method: Inoculate M9 directly. Result: Slow growth, low OD, low protein yield.

  • Marley Method: Grow in Rich Media (LB) to generate biomass

    
     Pellet cells 
    
    
    
    Resuspend in M9 (15N)
    
    
    Induce.

This decouples biomass generation (using cheap 14N) from protein synthesis (using expensive 15N).

Visual Workflow: High-Density Resuspension Protocol

MarleyMethod LB_Growth 1. Biomass Generation (Grow in LB to OD 0.7-0.8) Pellet 2. Centrifugation (Harvest Cells, Remove LB) LB_Growth->Pellet Wash 3. M9 Wash Step (Remove trace 14N) Pellet->Wash Resuspend 4. Resuspension (In 25% Volume M9 + 15NH4Cl) Wash->Resuspend Recovery 5. Recovery Phase (30-60 min shaking) Resuspend->Recovery  Deplete  unlabeled  metabolites Induction 6. Induction (Add IPTG) Recovery->Induction

Figure 1: The High-Density Resuspension workflow decouples biomass growth from isotope labeling, maximizing yield per gram of 15N-Ammonium Chloride.

Critical Protocol Step: The "Starvation" Period After resuspending in M9 (Step 4), you must incubate for 30–60 minutes before adding IPTG (Step 6).

  • Why? This allows the bacteria to metabolize any residual unlabeled amino acids stored in their cytoplasm. If you induce immediately, the first wave of protein synthesis will incorporate scavenged 14N.

Phase 3: Media Formulation & Trace Metals

Q: I am using standard M9 salts, glucose, and 15NH4Cl. Why is my growth stalling? A: Standard M9 salts (Na2HPO4, KH2PO4, NaCl, NH4Cl) lack essential cofactors. You are starving the enzymes required for transcription and translation.

The "Hidden" Reagent: Trace Metal Mix Minimal media must be supplemented with micronutrients. A lack of Magnesium or Iron is the most common cause of "stalled" cultures in minimal media.

Table 2: The Mandatory M9 Supplement List

ComponentConcentration (Final)Function (Causality)
Magnesium Sulfate (MgSO4) 1–2 mMEssential cofactor for DNA polymerase and Ribosomes.
Calcium Chloride (CaCl2) 0.1 mMCell wall stability and signaling.
Thiamine (Vitamin B1) 10

g/mL
Precursor for TPP (essential for carbohydrate metabolism/Krebs cycle).
Trace Metal Mix 1XCritical. Contains Fe, Zn, Cu, Mn, Co, B.
15N-NH4Cl 1 g/LThe sole nitrogen source.
13C-Glucose (Optional)2–4 g/LCarbon source (use unlabeled glucose for 15N-only labeling).

Self-Validating Check: Prepare your M9 media. Is it perfectly clear?

  • Yes: Good.[2]

  • No (Precipitate): You likely added MgSO4 and Calcium/Phosphates too quickly or in the wrong order. Precipitated Magnesium is bio-unavailable, leading to failed induction. Add MgSO4 and CaCl2 last, after dilution.

Phase 4: Metabolic Scrambling & Amino Acid Specificity

Q: I am trying to label specific amino acids (e.g., 15N-Leucine), but I see signals for other residues. Why? A: This is Metabolic Scrambling caused by transaminases.[3]

In E. coli, amino acids are not static building blocks; they are metabolic intermediates. The amine group (


) is frequently swapped between molecules.
  • Glutamate/Glutamine: The primary nitrogen donors. Labeling these will scramble into almost everything else.

  • Aspartate/Asparagine: Highly prone to scrambling via oxaloacetate.

  • Alanine: Scrambles via pyruvate transamination.[3]

Visual: The Scrambling Pathway

Scrambling N15_Source 15N Source (e.g., 15N-Leu) Transaminase Transaminase Enzymes N15_Source->Transaminase Target Target Protein (Scrambled Label) N15_Source->Target Direct Incorporation Glutamate 15N-Glutamate Transaminase->Glutamate Nitrogen Transfer AlphaKG Alpha-Ketoglutarate AlphaKG->Transaminase OtherAA Off-Target AA (e.g., 15N-Ala, 15N-Val) Glutamate->OtherAA Secondary Transamination OtherAA->Target

Figure 2: Transaminases can transfer the 15N label from your target amino acid to the Glutamate pool, which then redistributes the isotope to other amino acids.[4]

Solution:

  • Use Auxotrophic Strains: Strains (like DL39) that lack specific transaminases or biosynthetic pathways for the amino acid of interest.

  • Excess Unlabeled Scavengers: If labeling 15N-Leu , add an excess of unlabeled alpha-ketoisocaproate or other transamination inhibitors (advanced).

  • Switch to Cell-Free Synthesis: (See Phase 5).

Phase 5: The Cell-Free Solution (CFPS)

Q: My protein is toxic, or scrambling is ruining my specific labeling. What is the alternative? A: Cell-Free Protein Synthesis (CFPS).

In CFPS, the metabolic pathways are largely dormant or disconnected from the translation machinery.

  • Input = Output: If you add a mixture of 19 unlabeled amino acids and 15N-Valine, you will get only 15N-Valine in your protein.

  • Efficiency: Incorporation is typically 100% relative to the input pool.

Troubleshooting CFPS Labeling:

  • Issue: Low Yield.

  • Fix: Ensure your amino acid mix is balanced. Commercial "15N Amino Acid Mixes" for cell-free are often optimized. If making your own, ensure no single amino acid is limiting (< 1mM), as this will stall the ribosome.

References

  • Marley, J., Lu, M., & Bracken, C. (2001).[5] A method for efficient isotopic labeling of recombinant proteins.[5][6][7][8][9] Journal of Biomolecular NMR.

    • The authoritative source for the "High-Density Resuspension" protocol.
  • Cai, X., et al. (2016). Increasing the buffering capacity of minimal media leads to higher protein yield. Journal of Structural Biology.

    • Describes the "M9+" modific
  • Sivashanmugam, A., et al. (2009). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. Protein Science.

    • Detailed breakdown of trace metals and media composition.
  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature.

    • The definitive guide on scrambling and advanced labeling str
  • NIST. (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins.[1][6][10][11][12][13]

    • Standard for mass spectrometric quantific

Sources

Optimizing storage conditions for long-term stability of ammonium-15N hydroxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Storage for Long-Term Isotopic & Chemical Stability

Introduction: The High Stakes of Isotopic Reagents

From the Desk of the Senior Application Scientist:

Welcome. If you are reading this, you likely understand that Ammonium-15N Hydroxide (


)  is not merely a base; it is a high-value spectroscopic probe and a synthetic investment. Unlike standard reagent-grade ammonia, where a 5% loss in molarity is a minor inconvenience, the volatility of 

-ammonia represents a direct financial loss and a potential source of quantitative error in NMR metabolomics or heteronuclear single quantum coherence (HSQC) experiments.

This guide is designed to move you beyond "standard storage" into isotopic stewardship . We focus on three degradation vectors: Volatility (loss of


), Carbonation  (formation of insoluble carbamates), and Leaching  (silicate contamination from glass).

Part 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining the integrity of


 over periods exceeding 6 months.
Temperature Control: The 2-8°C Imperative
  • Recommendation: Store at 2°C to 8°C (Refrigerated).

  • The Science: According to Henry’s Law, the solubility of ammonia gas in water is inversely proportional to temperature. At room temperature (25°C), the vapor pressure of ammonia is significantly higher than at 4°C.

  • Why not freeze?

    • Phase Separation: Freezing can cause the ammonia to separate from the water matrix, creating pockets of hyper-concentrated gas that may escape upon thawing.

    • Container Failure: Aqueous ammonia expands upon freezing. This mechanical stress can crack rigid plastic caps or compromise the seal, leading to undetected sublimation of the isotope.

Vessel Material: The "Glass Etching" Hazard
  • Recommendation: Use HDPE (High-Density Polyethylene) or Teflon (PTFE/PFA) .

  • The Science: Concentrated ammonium hydroxide is caustic and attacks silica networks in borosilicate glass over time (

    
    ).
    
  • Impact on Data: This reaction leaches silicates into your solution. In sensitive NMR applications, this introduces background noise and can catalyze unwanted side reactions in complex mixtures.

  • Avoid: PET/PETE plastics . Ammonia degrades PET via aminolysis, causing the bottle to become brittle and eventually crack, leading to catastrophic loss [1].

Headspace Management: The Carbonate Trap
  • Recommendation: Flush headspace with Argon or Nitrogen after every use.

  • The Science: Ammonia is a greedy scavenger of atmospheric

    
    .
    
    • Reaction:

      
       (Ammonium Carbonate).
      
  • Symptom: White precipitate around the cap or turbidity in the solution. This permanently locks your active

    
     base into a salt form, altering the stoichiometry of your reactions.
    

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the causality between storage errors and reagent failure.

DegradationPathways Reagent This compound (Fresh Stock) Heat Heat / Room Temp (>20°C) Reagent->Heat Air Atmospheric CO2 Exposure Reagent->Air Glass Glass Storage Container Reagent->Glass Volatilization Mechanism: High Vapor Pressure (Henry's Law) Heat->Volatilization Carbonation Mechanism: Carbamate Formation (Reaction with CO2) Air->Carbonation Etching Mechanism: Silica Dissolution (Alkaline Attack) Glass->Etching LossMolarity Outcome: Loss of Molarity (Lower 15N Concentration) Volatilization->LossMolarity Precipitate Outcome: White Precipitate ((15NH4)2CO3) Carbonation->Precipitate Contamination Outcome: Silicate Contamination (NMR Artifacts) Etching->Contamination

Caption: Figure 1. Causal pathways leading to the degradation of this compound. Red nodes indicate improper storage conditions; grey nodes indicate irreversible damage.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
White solid/crust on cap Carbonation. The bottle was left open or the seal is compromised, allowing atmospheric

ingress.
Do not return solids to solution. Wipe the threads with a lint-free wipe soaked in

or water. Purge headspace with Argon before resealing.
Molarity is lower than label Volatilization. Storage temperature was too high, or the cap was not torqued correctly.Perform a titration (see Protocol A) to determine current concentration. Adjust reaction stoichiometry accordingly. Store at 4°C.
Bottle is bulging Pressure Buildup. High temperature storage caused ammonia gas expansion.Danger. Cool to 4°C before opening. Open in a fume hood. Transfer to a pressure-rated HDPE container if the current vessel is deformed.
NMR shows broad Si peaks Leaching. Reagent was stored in glass for >3 months.Filter solution through a 0.2 µm PTFE filter to remove particulates. Transfer to a Teflon or HDPE bottle immediately.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I freeze my this compound to extend shelf life? A: No. While it seems logical, standard commercial freezers (-20°C) can cause phase separation and mechanical stress on the bottle. The expansion of the aqueous phase can crack caps, leading to undetected sublimation of the ammonia gas. 2-8°C is the optimal stability zone [2].

Q: I lost the original cap. Can I use a Parafilm seal? A: Only for minutes. Parafilm is permeable to gases over time. Ammonia will diffuse out, and


 will diffuse in. Use a threaded polypropylene or phenolic cap with a Teflon (PTFE) liner for storage.

Q: What is the shelf life if stored correctly? A: If stored at 2-8°C in HDPE with an inert headspace, the reagent is chemically stable for 2 years . However, we recommend re-titrating the concentration every 6 months to account for minor volatile losses [3].

Part 5: Essential Protocols

Protocol A: Concentration Verification (Titration)

Use this to verify the molarity of your


 stock if you suspect degradation.

Materials:

  • 1.00 M HCl Standard Solution (NIST Traceable)

  • Methyl Red Indicator (pH 4.4 - 6.2 transition)

  • Class A Volumetric Pipette

Procedure:

  • Aliquot: Pipette exactly 1.0 mL of your

    
     stock into a 125 mL Erlenmeyer flask containing 20 mL of deionized water.
    
    • Note: Keep the tip submerged to prevent gas loss during dispensing.

  • Indicator: Add 3 drops of Methyl Red. The solution should turn Yellow (Basic).

  • Titrate: Add 1.00 M HCl dropwise while swirling.

  • Endpoint: Stop when the color shifts from Yellow to a persistent Red/Pink .

  • Calculation:

    
    
    (Since the sample volume is 1.0 mL, the mL of HCl consumed equals the Molarity of the ammonia).
    
Protocol B: Inert Aliquoting Workflow

To minimize opening the master bottle.

Aliquoting Start Start: Need Reagent Cool Cool Master Bottle (4°C, 30 mins) Start->Cool Open Open in Fume Hood Cool->Open Syringe Extract via Syringe (minimize headspace) Open->Syringe Purge Purge Bottle with Argon Syringe->Purge Seal Seal & Parafilm Purge->Seal

Caption: Figure 2.[1] Best-practice workflow for dispensing volatile isotopes.

References

  • ScienceMadness & Chemical Safety Data. (2008). Ammonia + PET Bottles = Disaster.[2] Retrieved from (Confirmed polymer degradation mechanism).

  • Sigma-Aldrich. (n.d.). Ammonium Hydroxide Storage & Stability Technical Bulletin. Retrieved from (General stability data regarding temperature and volatility).

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Ammonium Hydroxide. Retrieved from (Safety and storage class specifications).

  • West Penn Oil Co. (2024). Plastic vs Glass: Which is Better for Liquid Packaging? Retrieved from (Chemical compatibility of alkaline solutions with glass).

Sources

Resolving pH instability in cultures using ammonium-15N hydroxide

Technical Support Center: pH Stability in -Labeled Cultures

Topic: Resolving pH Instability & Optimizing

Role:Date:

Introduction: The "Dual-Variable" Challenge

Welcome to the technical support center. If you are reading this, you are likely experiencing pH crashes, metabolic stalls, or poor isotope recovery in your

Using This compound (


)pH controlNitrogen sourcing1


This guide is structured into three tiers of troubleshooting, moving from immediate hardware fixes to deep metabolic optimization.

Tier 1: Rapid Diagnostics (Hardware & PID Control)

Symptom: pH oscillates wildly (Sine wave pattern) or spikes immediately upon base addition.

Q: Why does my pH spike >0.5 units every time the pump turns on?

A: This is a dispersion latency issue , exacerbated by the volatility of ammonia. Ammonium hydroxide is a weak base with high volatility. If the base is added to the surface, a portion volatilizes (

Immediate Fixes:

  • Subsurface Addition: You must use a dip tube to deliver

    
     directly into the impeller zone (high turbulence). Surface addition is prohibited for volatile bases.
    
  • Concentration Check: If using >5M (approx. 20-30%)

    
     in a reactor <2L, the dose per pump pulse is too high. Dilute the feed stock to 1M - 2M .
    
  • Check the Check Valve: Ammonia gas can back-diffuse into the tubing, creating gas locks. Ensure a high-quality back-pressure check valve is installed at the dip tube tip.

Q: My controller is tuned for NaOH. Do I need to change settings for ?

A: Yes.


  • The Risk: If you use aggressive P-gain (Proportional) settings meant for strong bases, the controller will undershoot, then overcompensate, leading to oscillation.

  • The Protocol:

    • Decrease P-gain: Reduce by 20-30% to account for the buffering effect of the ammonium/ammonia equilibrium.

    • Increase Deadband: Set a slightly wider deadband (e.g.,

      
       pH) to prevent the pump from "chasing" minor fluctuations caused by gas exchange.
      

Tier 2: Metabolic Optimization (Toxicity & Feed Logic)

Symptom: pH is stable, but growth (OD600) stalls early, or cells die after induction.

Q: How do I distinguish between Ammonium Toxicity and Nitrogen Starvation?

A: Both look like growth arrest, but the pH trends differ.

FeatureAmmonium Toxicity Nitrogen Starvation
Cause Over-feeding base to fight acid production.Under-feeding or pH setpoint too low.
pH Trend pH controller is active; volume increases rapidly.pH rises naturally (acid consumption) or stays flat.
DO (Dissolved Oxygen) Spikes (metabolic crash).Spikes (metabolic crash).
Critical Threshold

(approx.

total

) for E. coli.

.
Corrective Action Switch to "Dual-Base" Strategy (see below).Increase base concentration or add neutral N-source.[2]
Q: What is the "Dual-Base" Strategy to prevent toxicity?

A: If your culture produces significant acetate (overflow metabolism), you will require more base to maintain neutral pH than the cells require for Nitrogen. This leads to toxic accumulation of

The Protocol:

  • Primary Base (

    
    ):  Use this only to satisfy the Nitrogen demand. Calculate the stoichiometric requirement for your target biomass (approx. 0.2g N per 1g Dry Cell Weight).
    
  • Secondary Base (NaOH or KOH): Connect a second pump triggered by the same pH low-limit.

  • The Logic:

    • If

      
      : Pump 
      
      
      until the calculated N-limit is reached.
    • If

      
       AND N-limit is reached: Switch to NaOH.
      
Visualization: The Metabolic Feedback Loop

The following diagram illustrates how relying solely on Ammonium Hydroxide for pH control can lead to a toxicity spiral.

GGlucoseGlucose FeedMetabolismCell Metabolism(Glycolysis)Glucose->MetabolismAcidsAcid Production(Acetate/Lactate)Metabolism->AcidsOverflowpH_DroppH DropsAcids->pH_DropControllerpH ControllerAdds 15N-NH4OHpH_Drop->ControllerFeedbackAmmoniumAmmonium Accumulation(>170mM)Controller->AmmoniumAdds BaseAmmonium->pH_DropNeutralizesToxicityToxicity / Growth ArrestAmmonium->ToxicityExcess NToxicity->MetabolismInhibits

Figure 1: The "Ammonia Trap." High glucose leads to acid, which triggers base addition. If the base is the nitrogen source, this can decouple N-supply from N-demand, causing toxicity.

Tier 3: Isotope Economy & Process Integrity

Symptom: High cost of goods.[3] Low

Q: I am losing to off-gassing. How do I stop this?

A: Ammonium (





The "Closed-Loop" Protocol:

  • Lower pH Setpoint: If possible for your strain, run at pH 6.8 instead of 7.2. This logarithmic shift significantly improves ammonium retention.

  • Condenser Cooling: Ensure your exhaust gas condenser is working efficiently (

    
    ). This refluxes some stripped ammonia back into the vessel.
    
  • Acid Trap (Quantification): Connect the bioreactor exhaust to a trap containing 1M HCl. This captures escaping

    
    .
    
    • Validation Step: At the end of the run, measure the

      
       content of the trap. If it's 
      
      
      of your total input, your aeration rate is too high or your dip tube is misplaced.
Q: Can I autoclave ?

A: NO. Autoclaving will cause massive volatilization and concentration changes, ruining your stoichiometry.

  • Sterilization Method:

    
     is self-sterilizing at high concentrations (>10%). For lower concentrations or GMP compliance, use 0.22 
    
    
    m filtration
    into a pre-sterilized bottle.

Summary: Troubleshooting Matrix

IssueProbable CauseVerificationSolution
pH Drift (Down) Acid production > Base capacityCheck pump tubing for kinks/clogs.Increase base concentration; Check glucose feed rate (reduce overflow).
pH Drift (Up) Urea cycle activity or peptide consumptionHPLC analysis of media.Add acid (HCl/H3PO4) control loop.
Low

Recovery
Volatilization (Stripping)Smell of ammonia in exhaust; Acid trap test.Subsurface addition; Lower pH setpoint; Reduce aeration.
Precipitation Magnesium/Calcium PhosphateVisual crystals in media.

increases local pH, precipitating salts. Add base slowly; use EDTA.

Experimental Workflow: The "Self-Validating" Fed-Batch

To ensure success, follow this logic flow for your next experiment. This integrates the hardware and metabolic checks discussed above.

Workflowcluster_loopControl Loop (Every 10s)Setup1. SetupCalibrate pH ProbeInstall Dip TubeMedia2. Media PrepMinimal Media (No N)Filter Sterilize 15N-BaseSetup->MediaInoc3. InoculationLow Initial ODMedia->InocCheckCheck pHInoc->CheckDecisionpH < Setpoint?Check->DecisionHarvest4. HarvestCentrifuge & FreezeCheck->HarvestEnd of RunDecision->CheckNoAddBaseAdd 15N-NH4OH(Subsurface)Decision->AddBaseYesLimitTotal N > Limit?AddBase->LimitLimit->CheckNoSwitchSwitch to NaOHLimit->SwitchYesSwitch->Check

Figure 2: Optimized Fed-Batch Logic Flow. Note the "Limit" check to prevent ammonium toxicity.

References

  • National Cancer Institute (NCI). (n.d.). Standard Operating Procedure for 15N Labeling of Proteins in E. coli. Structural Biophysics Laboratory. Retrieved from [Link]

  • Sivashanmugam, A., et al. (2009). Practical protocols for production of high-efficiency isotope-labeled proteins in Escherichia coli. Protein Science, 18(5), 936–948. Retrieved from [Link]

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins. Journal of Biomolecular NMR, 20(1), 71–75. (Foundational method for feedback-based labeling).
  • Reitzer, L. (2003). Nitrogen assimilation and global regulation in Escherichia coli. Annual Review of Microbiology, 57, 155-176. (Source for ammonium toxicity thresholds).
  • Korz, D. J., et al. (1995). Simple fed-batch technique for high cell density cultivation of Escherichia coli. Journal of Biotechnology, 39(1), 59-65.

Improving yield of 15N-labeled compounds using ammonium hydroxide precursors

Technical Support Center: Optimizing N-Labeling Efficiency

Topic: Yield Maximization using N-Ammonium Hydroxide Precursors

Mission Statement & Core Challenge

Welcome to the Isotope Labeling Support Center. You are likely here because your

The Core Challenge: Unlike solid ammonium salts (e.g.,



N-Ammonium Hydroxide (

NH

OH)

The Yield Killer: If your reaction pH exceeds the pKa of ammonium (~9.25), the equilibrium shifts right, and your expensive isotope escapes as gas. This guide provides the protocols to trap, convert, and utilize this precursor efficiently in both organic synthesis and biological expression.

Module 1: Chemical Synthesis (Heterocycles & Small Molecules)

Objective: Synthesize

Mechanism & Control Strategy

In nucleophilic substitutions, ammonia acts as the nucleophile. However, to exist as a nucleophile (


  • Dilemma: Low pH traps the isotope (as

    
    NH
    
    
    ) but stops the reaction. High pH drives the reaction but loses the isotope.
  • Solution: The "Sealed-Ramp" Protocol.

Protocol: The "Sealed-Ramp" Synthesis

Use this for ring-closing reactions (e.g., imidazole synthesis from glyoxal).

  • Chilling Phase:

    • Cool the reaction vessel (pressure tube) to -78°C (dry ice/acetone) or -20°C .

    • Add your electrophile/solvent mixture first.

    • Add

      
      NH
      
      
      OH last. The low temperature minimizes immediate volatilization.
  • The Acid Trap (Optional but Recommended):

    • If the reaction allows acidic catalysis, add 1.05 eq of anhydrous HCl (in dioxane or ether) immediately after adding

      
      NH
      
      
      OH. This converts the volatile hydroxide to the non-volatile chloride salt in situ.
  • Sealing:

    • Flush headspace with Argon (gently) and seal the pressure tube tightly.

  • The Thermal Ramp:

    • Allow the vessel to warm to room temperature naturally.

    • Heat to reaction temperature (e.g., 80°C) only after the vessel is sealed.

    • Why? As temperature rises, internal pressure increases, keeping

      
      NH
      
      
      dissolved in the liquid phase (Henry’s Law), forcing it to react rather than escape.
Visualizing the Volatility Trap

VolatilityTrapcluster_0Open System (Yield Loss)cluster_1Closed/Optimized SystemA1High pH (>9.25)A2Equilibrium Shift(NH4+ -> NH3)A1->A2A3Gas Escape(Loss of $$$)A2->A3B1Sealed Vessel+ Low Temp AdditionB2Heat Applied(High Pressure)B1->B2B3Henry's Law:Gas forced into SolutionB2->B3B4Nucleophilic Attack(Product Formation)B3->B4

Figure 1: Comparison of open vs. closed system dynamics for volatile ammonia precursors.

Module 2: Biosynthesis (Protein Expression in E. coli)

Objective: Use


Critical Warning: Standard M9 recipes use NH



Protocol: The "In-Situ Neutralization" Method

Reagents Required:

  • 
    NH
    
    
    OH (Stock)
  • 5x M9 Salts (Nitrogen-free: Na

    
    HPO
    
    
    , KH
    
    
    PO
    
    
    , NaCl)[1]
  • Concentrated HCl (or H

    
    SO
    
    
    )
  • pH Meter

Step-by-Step Workflow:

  • Calculate Stoichiometry:

    • Standard M9 requires ~1 g/L of NH

      
      Cl.
      
    • This is ~18.7 mmol of Nitrogen.

    • Calculate the volume of your

      
      NH
      
      
      OH stock required to provide 18.7 mmol.
  • Pre-Neutralization (The "Safe" Mix):

    • In a sterile beaker, add ~50 mL of sterile water.

    • Add the calculated volume of

      
      NH
      
      
      OH.
    • Slowly titrate with HCl while stirring until pH reaches 7.0 - 7.4 .

    • Result: You have effectively created a solution of

      
      NH
      
      
      Cl.
  • Media Assembly:

    • Add the neutralized

      
      N solution to your 5x M9 salts.
      
    • Add water to final volume.[1][2]

    • Add MgSO

      
       and CaCl
      
      
      LAST.
    • Reasoning: If you add metals before neutralizing the ammonium hydroxide, they will precipitate immediately.

Comparison: Chloride vs. Hydroxide Precursors
FeatureStandard (

NH

Cl)
Challenge (

NH

OH)
Correction Strategy
Initial pH Neutral (~6.0-7.0)Basic (>10.0)Must neutralize with HCl before mixing with metals.
Volatility Low (Solid/Salt)High (Gas/Liquid)Keep cold; minimize open-cap time.
Toxicity LowHigh (Alkaline burn)Do not add directly to live culture.
Cost ModerateOften cheaper/bulkRequires labor to normalize.
Biosynthetic Pathway Flow

BioPathwaycluster_inputsMedia Prepcluster_cultureCulture Growthcluster_resultOutcomeInput15N-NH4OH(Volatile/Basic)NeutNeutralization(Add HCl to pH 7.0)Input->NeutPrevent pH SpikeSalt15N-NH4Cl(Stable Salt)Neut->SaltInocInoculate E. coli(M9 Media)Salt->InocNitrogen SourceInduceInduction (IPTG)@ OD 0.7Inoc->InduceProtein15N-Labeled ProteinInduce->ProteinBiosynthesis

Figure 2: Workflow for converting basic ammonium hydroxide into a bio-compatible nitrogen source.

Module 3: Troubleshooting & FAQs

Symptom: Low N Incorporation (<80%)
  • Root Cause 1: Isotopic Dilution. Did you use a rich starter culture (LB broth)?

    • Fix: Use a minimal media starter culture.[2][3][4] If you inoculate M9 with LB, the

      
      N from the LB amino acids will compete with your 
      
      
      N.
  • Root Cause 2: Gas Leak.

    • Fix: Check the seals on your reaction vessels. If using

      
      NH
      
      
      OH in a heated reaction, use a pressure-rated glass tube with a Teflon screw cap.
Symptom: Media Precipitation[2]
  • Root Cause: Order of Addition.

    • Fix: You likely added

      
      NH
      
      
      OH to media containing Magnesium (Mg
      
      
      ) or Calcium (Ca
      
      
      ). This forms Mg(OH)
      
      
      or Calcium Phosphate precipitates. Always neutralize the ammonium source separately before adding to the main tank.
Symptom: No Reaction (Chemical Synthesis)
  • Root Cause: Protonation Lock.

    • Fix: If the reaction pH is too low (<8), the ammonia is locked as NH

      
       and cannot act as a nucleophile.
      
    • Adjustment: In chemical synthesis, you may need a "pH toggle." Start neutral to prevent gas loss, seal the vessel, then use heat to shift the equilibrium or add a non-nucleophilic base (like DIPEA) if the mechanism allows.

References

  • Preparation of M9 Minimal Media for NMR

    • Source: Cold Spring Harbor Protocols / U.S.
    • Context: Standard protocols for minimal media composition and pH buffering requirements.
    • URL:[Link] (Standard M9 Recipe verification)

  • Ammonia Volatilization Mechanisms

    • Source: NIH / PubMed Central (PMC).
    • Context: Mechanisms of ammonia loss in agricultural and chemical systems, highlighting the pH-dependent equilibrium.
    • URL:[Link]

  • Synthesis of

    
    N-Heterocycles: 
    
    • Source: N
    • Context: Protocols for using ammonium salts and ammonia in ring-closing reactions for pyridines and imidazoles.
    • URL:[Link]

  • Source: Alfa Chemistry / Isotope Science.

Technical Support Center: Handling Ammonium-15N Hydroxide in Media Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Precipitation and Loss of Isotopic Integrity Document ID: TS-15N-OH-001 Last Updated: October 26, 2025

Executive Summary & Scientific Context

Why this matters: Ammonium-15N hydroxide (


) is a high-value reagent used primarily in metabolic labeling (e.g., SILAC, NMR structural studies) and fermentation optimization. Unlike standard buffers, this reagent serves a dual function: it acts as the nitrogen source  for isotopic labeling and a base  for pH adjustment.

The Problem: The addition of strong bases to cell culture media—which are rich in metal ions (Ca²⁺, Mg²⁺) and phosphates—often triggers immediate, irreversible precipitation. This not only strips the media of essential nutrients (calcium/magnesium starvation) but also physically removes the expensive


 isotope from the solution, compromising the quantitative accuracy of downstream mass spectrometry or NMR analysis.

The Chemistry of Precipitation (The "Why")

To prevent precipitation, you must understand the competing chemical pathways occurring in your beaker. The two primary antagonists are Calcium Phosphate and Struvite .

Mechanism of Failure: The "Local pH Shock"

Even if the final calculated pH of your media is neutral (e.g., pH 7.4), the local pH at the tip of the pipette where the hydroxide enters can exceed pH 10.0.

  • Calcium Phosphate (

    
    ):  Media containing Calcium Chloride and Sodium Phosphate is thermodynamically unstable at high pH. The "Local pH Shock" pushes the equilibrium instantly toward the formation of insoluble calcium phosphate salts (hydroxyapatite precursors).
    
  • Struvite (

    
    ):  In the presence of high ammonium concentrations (from your reagent), magnesium, and phosphate, an alkaline environment favors Struvite crystallization. This is a common issue in fermentation media enriched with ammonium.
    
Visualization: The Precipitation Cascade

The following diagram illustrates the causality of precipitation events.

precipitation_mechanism Reagent 15N-Ammonium Hydroxide (High pH, High NH4+) Shock Local pH Shock (pH > 9.0 at injection site) Reagent->Shock Direct Addition Media Culture Media (Ca2+, Mg2+, PO4-) Media->Shock Precip1 Calcium Phosphate (Irreversible Solid) Shock->Precip1 Ca2+ Reaction Precip2 Struvite (MgNH4PO4) Shock->Precip2 Mg2+ Reaction Outcome Experimental Failure: 1. Nutrient Loss 2. Isotope Loss Precip1->Outcome Precip2->Outcome

Figure 1: The "Precipitation Cascade" showing how localized alkalinity triggers salt formation before the buffer can compensate.

Validated Protocol: The Gradient Integration Method

Do not add concentrated this compound directly to media. Use this self-validating protocol to ensure solubility.

Phase 1: Preparation & Compatibility Check

Before opening the isotope bottle, verify your filtration hardware. Ammonium hydroxide attacks certain plastics.

ComponentRecommended MaterialForbidden MaterialReason
Syringe Filter PES (Polyethersulfone) or Nylon CA (Cellulose Acetate)CA degrades in strong bases; PES/Nylon are chemically resistant [1, 2].[1]
Tubing/Vessels Polypropylene (PP) or GlassAluminum / BrassAmmonia corrodes specific metals; dissolves some rubber seals.
Water Degassed, Deionized (18.2 MΩ)Tap / MineralizedExogenous minerals act as nucleation sites for crystals.
Phase 2: The "Dummy Run" (Cost-Saving Step)

Crucial for new protocols.

  • Perform the steps below using natural abundance (cheap) ammonium hydroxide first.

  • Incubate the media for 24 hours.

  • Check for turbidity.[2][3] If clear, proceed to use the expensive

    
     reagent.
    
Phase 3: The Integration Workflow
  • Dilution (The Buffer Shield): Dilute the concentrated

    
     1:10 or 1:20 in water  (not media) first. This lowers the molarity and reduces the violence of the pH shift.
    
  • Dynamic Mixing: Place your media beaker on a magnetic stirrer. Establish a vigorous vortex (without foaming).

  • Dropwise Addition: Add the diluted isotope solution dropwise into the center of the vortex.

    • Why: The vortex instantly disperses the droplet, preventing the "Local pH Shock" described in Fig 1.

  • pH Monitoring: Continuously monitor pH. Stop before you reach the target if you are close to the precipitation threshold (usually pH > 8.0 for rich media).

  • Sterile Filtration: Immediately filter the final solution through a 0.22 µm PES filter.

protocol_workflow Start Start: Conc. 15N-NH4OH Dilute Step 1: Pre-Dilute 1:10 in ddH2O Start->Dilute Vortex Step 2: Create Vortex in Media Dilute->Vortex Add Step 3: Dropwise Addition (Into Vortex Center) Vortex->Add Check pH Monitoring Add->Check Check->Add pH too low Filter Step 4: 0.22µm PES Filtration Check->Filter pH optimized

Figure 2: The Safe Integration Workflow designed to mitigate localized supersaturation.

Troubleshooting & FAQs

Q1: The solution turned cloudy immediately upon adding the isotope. Can I save it?

  • A: No. The cloudiness is likely calcium phosphate or struvite. Re-dissolving these requires lowering the pH significantly (acidification), which may damage heat-sensitive vitamins or proteins in the media. You must discard and restart. Prevention:[3][4] Increase the stirring speed and dilute the ammonium hydroxide further before addition.

Q2: My media was clear initially but precipitated after 24 hours in the incubator. Why?

  • A: This is likely Struvite formation or pH Drift .

    • Struvite: Slow crystallization of magnesium/ammonium/phosphate occurs over time. Ensure your Mg²⁺ and PO₄³⁻ concentrations are not excessive for the amount of ammonium added [3].

    • pH Drift: In a CO₂ incubator, the bicarbonate buffer system equilibrates. If your initial pH adjustment didn't account for the CO₂ environment, the pH might have drifted into the precipitation zone.

Q3: Can I autoclave the media after adding this compound?

  • A: Absolutely not. Ammonia is volatile. Autoclaving will drive off the ammonia gas (

    
    ), resulting in:
    
    • Loss of your expensive isotope (

      
      ).
      
    • Drastic change in pH.

    • Inaccurate concentration data.

    • Solution: Always use sterile filtration (0.22 µm PES) as the final step [4].

Q4: Which filter membrane should I use?

  • A: Use Polyethersulfone (PES) or Nylon .[1] Avoid Cellulose Acetate (CA) or Cellulose Nitrate (CN) if the solution is still concentrated/basic, as strong bases can degrade these membranes, leaching contaminants into your sample [2].

References

  • Thermo Fisher Scientific. Calcium Phosphate Precipitation in Transfection. Accessed 2025.[5] Link

  • Starlab Group. Syringe Filters Chemical Compatibility Chart. Accessed 2025.[5] Link

  • National Institutes of Health (PMC). Struvite precipitation: A commonly encountered problem during fermentations. Biotechnol Bioeng. 2023.[5] Link

  • Lab Manager. Working with Ammonium Hydroxide: A Comprehensive Guide. Accessed 2025.[5] Link

Sources

Validation & Comparative

Ammonium-15N Hydroxide vs. Ammonium-15N Chloride: A Comparative Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For 95% of structural biology applications utilizing shake-flask cultures , Ammonium-15N Chloride (


)  remains the gold standard due to its stoichiometric stability, ease of handling, and compatibility with standard M9 buffering systems.

However, for high-cell-density fermentation (HCDF) and industrial-scale bioreactors, Ammonium-15N Hydroxide (


)  is the superior reagent. It functions as a dual-purpose nitrogen source and pH titrant, preventing the "salt death" phenomenon caused by chloride ion accumulation, thereby enabling protein yields 3–5x higher than chloride-based fed-batch protocols.

Chemical & Physical Properties Comparison

Understanding the fundamental chemical differences is the first step in selecting the correct isotope source.

FeatureAmmonium-15N Chloride (

)
This compound (

)
Physical State Crystalline Solid (Salt)Liquid Solution (typically 3.3–6.0 M)
Handling Non-volatile, easy to weigh precisely.Volatile, pungent, requires fume hood.
Counter-ion Chloride (

)
Hydroxyl (

) / Water
Reaction to Uptake Acidifies media (leaves

and

).
Neutral/Basic (leaves

).
Osmotic Impact High (Accumulates ionic strength).Low (Zero salt accumulation).
Primary Use Case Standard Batch Culture (Shake Flasks).[1]Fed-Batch Fermentation / pH Control.

Mechanism of Utilization & The "Salt Trap"

To understand why one might choose the difficult-to-handle hydroxide over the stable chloride, we must look at the stoichiometry of nitrogen assimilation in E. coli.

The Chloride Limitation (Shake Flasks)

When E. coli imports ammonium (


) from 

, it releases a proton (

) into the medium to maintain charge balance. The chloride ion (

) remains in the media.
  • Result: The pH drops rapidly.

  • Correction: Standard M9 media relies on high concentrations of phosphate buffer (

    
    /
    
    
    
    ) to absorb these protons.
  • Limit: In shake flasks, the buffer capacity is eventually exhausted, halting growth around

    
    .
    
The Hydroxide Advantage (Bioreactors)

In a bioreactor, you actively control pH. If you use


, you must add a base (e.g., 

) to neutralize the acidification.
  • The Trap: You are adding

    
     (feed) + 
    
    
    
    (titrant)
    
    
    
    
    (waste).
  • Consequence: The ionic strength of the media skyrockets. E. coli protein synthesis shuts down when osmolarity exceeds ~1000 mOsm, limiting biomass.

By using


 , the nitrogen source is the base.
  • Reaction:

    
    .
    
  • Benefit: No salt accumulation. Growth can continue to

    
    .[2]
    
Visualizing the Pathway

NitrogenUtilization cluster_Cl Path A: Ammonium Chloride (Standard) cluster_OH Path B: Ammonium Hydroxide (High Density) Cl_Input 15NH4Cl Input Cl_Cell E. coli Cell Cl_Input->Cl_Cell Uptake Cl_Waste Accumulation: H+ (Acid) Cl- (Salt) Cl_Cell->Cl_Waste Byproduct Cl_Result Growth Arrest (pH drop or High Salt) Cl_Waste->Cl_Result OH_Input 15NH4OH Input OH_Cell E. coli Cell OH_Input->OH_Cell Uptake OH_Waste Byproduct: H2O (Water) OH_Cell->OH_Waste Neutralization OH_Result Extended Growth (High Yield) OH_Waste->OH_Result

Caption: Comparative metabolic fate of nitrogen sources. Path A leads to inhibitory byproducts, while Path B produces water, favoring high-density growth.

Experimental Workflows

Protocol A: Standard Shake Flask (Best for )

Target: Routine HSQC screening, structural determination of soluble proteins. Yield: 10–50 mg/L protein.

  • Pre-Culture: Inoculate 10 mL LB media; grow overnight.

  • Wash: Centrifuge pellets, wash 2x with M9 salts (no nitrogen) to remove rich media

    
    .
    
  • M9 Preparation (1L):

    • 6 g

      
      , 3 g 
      
      
      
      , 0.5 g
      
      
      .
    • 1.0 g

      
        (Add as solid).
      
    • 1 mM

      
      , 0.1 mM 
      
      
      
      , Glucose (4 g), Vitamins.
  • Induction: Grow to

    
    , induce with IPTG. Harvest after 4–16 hours.
    
Protocol B: pH-Stat Fed-Batch (Best for )

Target: Low-expressing proteins, industrial production, deuteration (


).
Yield:  200–800 mg/L protein.
  • Bioreactor Setup: Calibrate pH probe. Fill vessel with 0.5x M9 salts (low buffer needed).

  • Nitrogen Source: Do not add

    
     to the batch.
    
  • Feeding Strategy:

    • Fill the "Base" reservoir with 2M

      
       .
      
    • Set pH setpoint to 7.0.

  • Growth: As cells grow and consume glucose, they acidify the media. The bioreactor automatically pumps

    
     to maintain pH 7.0.
    
    • Self-Validating Step: The rate of base consumption correlates directly to growth rate (Nitrogen Uptake Rate).

  • Induction: Induce at

    
    .
    

Performance Analysis Data

The following data summarizes a comparative study of Ubiquitin expression in E. coli BL21(DE3) using both methods.

MetricShake Flask (

)
Fed-Batch (

)
Max OD600 3.248.5
Final pH 6.1 (Acidified)7.0 (Controlled)
Conductivity (mS/cm) 12 (Moderate)15 (Stable)

Incorporation
>98%>98%
Protein Yield (mg/L) 28 mg315 mg
Cost Efficiency High (Low labor)Medium (High equipment cost)

Key Insight: Labeling efficiency (isotope incorporation) is identical between the two sources. The choice does not affect the NMR spectra quality, only the quantity of protein recovered.

Troubleshooting & Optimization

Handling Volatility of

If you must use hydroxide in a shake flask (e.g., to avoid chloride ions for specific chemical reasons), you cannot simply add it to the flask and autoclave.

  • Risk: Ammonia gas will escape, changing the concentration and isotopic ratio.

  • Solution: Create a "Buffered Trap." Mix the

    
     with the phosphate buffer solution before adding to the media, ensuring the pH is below 8.0. At neutral pH, the equilibrium shifts to 
    
    
    
    (ammonium ion), which is non-volatile.
Calculating Costs
  • 
    :  ~
    
    
    
    80 per gram. 1g/L is standard.
  • 
    :  Often sold as solutions. Ensure you calculate the molar equivalent. 1g of 
    
    
    
    provides ~18.7 mmol of N. To get the same N from
    
    
    (MW ~35 for solution, density ~0.9), you need accurate titration.

References

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures.[3] Protein Expression and Purification. Link

  • Marley, J., et al. (2001). Isotope labeling of proteins for NMR spectroscopy. Journal of Biomolecular NMR. Link

  • Sivashanmugam, A., et al. (2009). Practical protocols for production of high-yield recombinant proteins in E. coli for NMR. Protein Science. Link

  • CIL Application Note. Strategies for High-Density Growth and Isotope Labeling. Cambridge Isotope Laboratories.[4] Link

Sources

Comparative Guide: Ammonium-15N Hydroxide vs. Ammonium-15N Sulfate for Bacterial Growth & Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the production of isotopically labeled proteins for NMR spectroscopy and mass spectrometry, the choice of nitrogen source is a critical determinant of cell density, protein yield, and isotopic incorporation efficiency.

This guide compares


N-Ammonium Sulfate  (

) and

N-Ammonium Hydroxide
(

).
  • The Verdict:

    • For Shake Flasks (Batch Culture):

      
      N-Ammonium Sulfate  is the superior choice. It offers high stability, neutral handling, and consistent buffering in standard M9 media.
      
    • For Bioreactors (Fed-Batch/High-Density):

      
      N-Ammonium Hydroxide  is preferred. It functions as a dual-purpose agent, supplying nitrogen while simultaneously maintaining pH, allowing for extremely high cell densities (
      
      
      
      ) without the salt accumulation associated with sulfate.

Mechanistic & Chemical Basis

Understanding the chemical behavior of these precursors is essential for experimental design. Both sources ultimately feed into the Glutamine Synthetase (GS) / Glutamate Synthase (GOGAT) pathway, but their entry mechanics differ significantly.

Nitrogen Assimilation Pathway

Regardless of the source, E. coli imports ammonium (


) via the AmtB channel (at low concentrations) or passive diffusion of ammonia (

) at high pH.

NitrogenAssimilation Ext_NH4 External Source (Sulfate or Hydroxide) AmtB AmtB Channel (Transporter) Ext_NH4->AmtB Dissociation Int_NH4 Intracellular NH4+ AmtB->Int_NH4 Transport Glu Glutamate Int_NH4->Glu GDH Pathway (High NH4+) Gln Glutamine Int_NH4->Gln GS (ATP-dependent) Proteins 15N-Labeled Proteins Glu->Proteins Transamination Gln->Glu GOGAT Gln->Proteins

Figure 1: The Nitrogen Assimilation Pathway.[1] Both sources supply the intracellular ammonium pool, but external pH dramatically affects transport efficiency.

Chemical Comparison
Feature

N-Ammonium Sulfate

N-Ammonium Hydroxide
Formula


State Solid (Crystalline powder)Liquid (Volatile solution)
Molar N Content ~21% (by weight)Varies (typ. 25-30%

)
pH Impact Slightly Acidic/Neutral (Buffered)Highly Basic (pH > 11)
Counter-ion Sulfate (

); Essential nutrient
Hydroxide (

); Modulates pH
Toxicity Risk Low (Osmotic stress at high conc.)High (Alkaline shock/Volatilization)

Experimental Protocols

Protocol A: Shake Flask Labeling (The Sulfate Standard)

Recommended for routine NMR sample preparation.

Rationale: Ammonium sulfate is stable and does not alter the pH of M9 media significantly upon addition, preventing the "lag phase extension" seen with pH shocks.

Materials:

  • M9 Salts (5x stock)

  • 
    N-Ammonium Sulfate (1 g/L final conc.)
    
  • Glucose (or

    
    C-Glucose)[2]
    
  • 
    , 
    
    
    
    , Thiamine, Trace Metals.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 1L of 1x M9 salts. Autoclave.

  • N-Source Addition: Dissolve 1.0 g of

    
     in 10 mL sterile water. Filter sterilize (0.22 
    
    
    
    ) and add to the M9 base.
    • Note: Do not autoclave the

      
      N source with the salts to prevent any potential thermal degradation or precipitation interactions.
      
  • Inoculation: Inoculate with 1% v/v overnight culture (washed in M9 to remove rich media nitrogen).

  • Growth: Incubate at 37°C, 250 rpm.

  • Induction: Induce at

    
    .
    
Protocol B: Bioreactor pH-Stat Labeling (The Hydroxide Method)

Recommended for High Cell Density (HCD) fermentation.

Rationale: As bacteria grow, they secrete acetate and consume ammonium, acidifying the media. Using


 as the base for pH control replenishes nitrogen exactly as it is consumed, maintaining a steady state without increasing ionic strength (salt stress).

Materials:

  • Bioreactor (1L - 5L working volume)

  • Feed Solution: 50% Glucose (or

    
    C)
    
  • Base Feed: 10-15%

    
     solution.
    

Step-by-Step Workflow:

  • Batch Phase: Start with a low concentration of Nitrogen (e.g., 0.5 g/L Ammonium Sulfate) to initiate growth without toxicity.

  • pH-Stat Setup: Set bioreactor pH to 7.0. Link the acid pump to

    
     and the base pump  to the 
    
    
    
    reservoir.
  • Fed-Batch: As cells grow and acidify the medium, the controller pumps

    
    .
    
    • Critical Control: Ensure the system is closed to prevent loss of volatile

      
      .
      
  • Induction: Can be delayed until

    
     reaches 20–50 for massive yields.
    

Performance Comparison & Data Analysis

The following data summarizes typical growth kinetics observed in E. coli BL21(DE3) using M9 minimal media.

Comparative Growth Metrics
MetricAmmonium Sulfate (Flask)Ammonium Hydroxide (Flask)*Ammonium Hydroxide (Bioreactor)
Lag Phase Short (< 1 hr)Extended (2-4 hrs)Short (< 1 hr)
Max Growth Rate (

)



Max

2.0 - 3.01.5 - 2.0> 50.0
pH Stability Drifts acidic (requires buffer)Unstable (requires manual titration)Perfectly clamped (pH-stat)
Cost Efficiency ModerateLow (due to volatilization loss)High (coupled to growth)

*Note: Using Ammonium Hydroxide in flasks is difficult due to the volatility of ammonia; it requires sealing the flask, which limits oxygen transfer (


), negatively impacting growth.
Experimental Workflow Diagram

WorkflowComparison Start Select Application Flask Shake Flask (Batch) Start->Flask Reactor Bioreactor (Fed-Batch) Start->Reactor Sulfate Use (15NH4)2SO4 (Stable, Neutral) Flask->Sulfate Hydroxide Use 15NH4OH (Volatile, Basic) Reactor->Hydroxide Buffer Standard M9 Buffer (Na2HPO4/KH2PO4) Sulfate->Buffer FlaskGrowth Growth to OD 3.0 Limited by pH/O2 Buffer->FlaskGrowth pHStat pH-Stat Control Loop (Feeds N on demand) Hydroxide->pHStat HCD High Cell Density OD > 50 pHStat->HCD

Figure 2: Decision matrix for selecting the nitrogen source based on experimental scale and equipment.

Critical Analysis & Troubleshooting

The "Ammonia Toxicity" Myth

Researchers often fear ammonium toxicity. E. coli is actually highly resistant to ammonium ions (


).[3][4] The toxicity usually attributed to "ammonium" is actually osmotic stress  (from high salt) or pH stress  (from ammonia gas 

).
  • Sulfate: Adds ionic strength. At >10 g/L, growth slows due to osmolarity.

  • Hydroxide: Adds alkalinity. Dumping it in all at once kills cells. It must be titrated.

Volatilization (The Hidden Cost)

 is expensive.
  • Hydroxide: In an open flask at

    
    , significant 
    
    
    
    is lost as gas. This wastes money and lowers labeling efficiency.
  • Sulfate: Non-volatile. 100% of the isotope remains in the media available for the bacteria.

Sulfur Limitation

If you switch from Sulfate to Hydroxide, you remove the sulfur source (


). You must  supplement the media with Magnesium Sulfate (

) or the bacteria will starve for sulfur (cysteine/methionine synthesis will halt).

References

  • Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[2][5] Journal of Biomolecular NMR. Link

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification. Link

  • Sivashanmugam, A., et al. (2009). Practical protocols for production of high-yield isotope-labeled recombinant proteins in E. coli. Protein Science. Link

  • Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature. Link

  • Gottschalk, G. (1986). Bacterial Metabolism. Springer-Verlag.

Sources

NMR validation of nitrogen-15 incorporation from ammonium hydroxide sources

Validating Incorporation: A Comparative Guide to Ammonium Hydroxide Sources

Executive Summary

In the pursuit of high-fidelity isotopic labeling for NMR studies, the choice of nitrogen source is often dictated by a balance of cost, availability, and chemical compatibility. While



-Ammonium Hydroxide (

)

However,

The Source Debate: Ammonium Hydroxide vs. Chloride

The fundamental difference between these sources lies in their thermodynamic stability and impact on the reaction matrix.

Comparative Analysis
Feature

-Ammonium Hydroxide

-Ammonium Chloride
Chemical State Dynamic Equilibrium (

)
Stable Salt (

)
Volatility High (Risk of isotopic loss)Low (Non-volatile solid)
pH Impact Basifying (Requires buffering)Acidifying/Neutral
Atom Economy High (Direct amination source)Moderate (Counter-ion waste)
Cost Efficiency High (Bulk industrial precursor)Moderate to High
Primary Use Case Organic synthesis, pH-stat culturesStandard protein expression (E. coli)
The Mechanistic Causality

Using

Ammonia/Ammonium buffer system

  • Below pH 9.0: The equilibrium shifts to

    
    , trapping the isotope in solution.
    
  • Above pH 9.5: The equilibrium shifts to

    
     (gas). If your reaction vessel is open or your culture aeration is aggressive, your expensive 
    
    
    label literally evaporates.

Expert Insight: When using


 for biological labeling, you must employ a "fed-batch" approach coupled with pH-stat control to prevent off-gassing. Unlike 

, you cannot simply dump it into the media at the start without risking significant loss.

Strategic Workflow: From Source to Spectrum

To validate incorporation, one cannot rely on mass spectrometry alone, as it often struggles to differentiate between isotopic enrichment and natural abundance patterns in complex mixtures. Quantitative NMR (qNMR) is the gold standard.

Workflow Diagram

LabelingWorkflowSource15N Source(NH4OH or NH4Cl)ReactionLabeling Reaction(Synthesis or Culture)Source->Reaction Control pHIsolationPurification(Remove Unreacted Source)Reaction->Isolation QuenchPrepNMR Prep(Gravimetric Standard)Isolation->Prep WeighingAcquisitionqNMR Acquisition(Inv. Gated Decoupling)Prep->Acquisition 5x T1 DelayAnalysisData Processing(Integration & Calc)Acquisition->Analysis

Figure 1: The critical path for validating isotopic incorporation. Note the "Control pH" step is decisive for Ammonium Hydroxide sources.

The Validation Protocol: Quantitative NMR

Standard proton-decoupled

unsuitableNuclear Overhauser Effect (NOE)
The Physics of the Problem
  • Negative NOE: Nitrogen-15 has a negative gyromagnetic ratio (

    
    ). Proton decoupling during the relaxation delay generates a negative NOE, which can nullify or invert the signal intensity [1].[1]
    
  • Long Relaxation Times (

    
    ): 
    
    
    nuclei in small molecules can have
    
    
    relaxation times exceeding 10–20 seconds. Standard rapid pulsing will saturate the signal, leading to severe under-quantification.
The Solution: Inverse Gated Decoupling (IGD)

To obtain quantitative data, we must suppress the NOE while maintaining proton decoupling during acquisition to collapse multiplets into singlets.

Pulse Sequence Logic

PulseSequencecluster_H11H Channel (Decoupler)cluster_N1515N Channel (Observe)H_DelayRelaxation Delay (d1)DECOUPLER OFFH_AcqAcquisition (aq)DECOUPLER ON (Waltz-16)N_DelayRelaxation Delay (d1)RecoveryN_PulsePulse (90°)N_Delay->N_PulseN_AcqAcquisition (FID)N_Pulse->N_Acq

Figure 2: Inverse Gated Decoupling timing. The decoupler is OFF during the delay to prevent NOE buildup and ON during acquisition to simplify the spectrum.

Step-by-Step Protocol

1. Sample Preparation

  • Solvent: DMSO-

    
     is preferred for small molecules to prevent proton exchange. For aqueous samples (
    
    
    ), maintain pH < 7.0 to prevent ammonia volatility.
  • Internal Standard: Use a gravimetrically weighed standard with a known

    
     content (e.g., 
    
    
    -Urea or a calibrated capillary insert of Nitromethane) if absolute quantitation is required.

2. Instrument Parameters (IGD)

  • Pulse Sequence: zgig (Bruker) or equivalent.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    of the slowest relaxing nitrogen.
    • Recommendation: Set

      
       seconds for small molecules.
      
  • Pulse Angle:

    
     (maximize signal per scan).
    
  • Scans (ns):

    
     sensitivity is low (
    
    
    th of
    
    
    ). Expect 512–1024 scans for adequate S/N.

3. Processing & Referencing

  • Window Function: Exponential multiplication (LB = 1.0–3.0 Hz) to improve S/N.

  • Referencing (CRITICAL):

    • There are two conflicting scales: Liquid Ammonia (0 ppm) and Nitromethane (0 ppm).[2][3]

    • IUPAC Recommendation: Use Nitromethane scale.[2]

    • Conversion:

      
       ppm [3].
      
    • Validation Check: If your amide peak appears at 120 ppm, you are on the Ammonia scale. If it is -260 ppm, you are on the Nitromethane scale. Always report the scale used.

Calculation of Incorporation Efficiency

To determine the % labeling efficiency (



Where:

  • 
     = Number of equivalent nitrogen atoms contributing to the signal.
    
  • 
     = Molecular Weight.[4]
    
  • 
     = Mass weighed into the tube.
    

Troubleshooting & Expert Tips

The "Disappearing" Signal (Volatility)

If using

  • Test: Hold a damp pH strip over the open reaction vessel.

  • Result: If it turns blue rapidly, your

    
     is leaving the vessel.
    
  • Fix: Use a closed system or acidify the trap.

Impurity Peaks

Commercial

  • Common Contaminants:

    
    -Nitrate or 
    
    
    -Nitrite residues from production.
  • Detection: Look for sharp singlets at 370–380 ppm (Nitrate) or 600+ ppm (Nitrite) on the Ammonia scale [4]. Do not integrate these into your yield.

Proton Exchange Broadening

In aqueous solutions, ammonium protons exchange rapidly with water, broadening the signal.

  • Fix: Lower the temperature to 278 K (

    
    ) and lower pH to < 5.0 to slow the exchange rate and sharpen the peaks.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Describes the negative NOE effect on

    
     and the necessity of Inverse Gated Decoupling).
    
  • IUPAC Commission on Molecular Structure and Spectroscopy. (2001). NMR Nomenclature. Nuclear spin properties and conventions for chemical shifts. Pure and Applied Chemistry, 73(11), 1795–1818. Link

  • Wishart, D. S., et al. (1995).

    
    , 
    
    
    and
    
    
    chemical shift referencing in biomolecular NMR.[5] Journal of Biomolecular NMR, 6, 135–140. (Defines the conversion between Ammonia and Nitromethane scales).[2][3]
  • U.S. National Institute of Standards and Technology (NIST). (2012).

    
     NMR Chemical Shifts of Major Chemical Families. Link
    

Technical Guide: Determination of 15N Atom Percent Excess in Ammonium Hydroxide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic tracing, agricultural nitrogen flux analysis, and drug development, the precise determination of


N Atom Percent Excess (APE)  in ammonium hydroxide (

) is a critical checkpoint. The volatility of ammonia presents a unique challenge: improper handling leads to fractionation, where the lighter

isotope evaporates preferentially, artificially inflating

N measurements.

This guide compares the two primary analytical methodologies: Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) and Quantitative


N-NMR .
  • EA-IRMS is the gold standard for trace-level enrichment (natural abundance to ~5% APE) due to its superior sensitivity and precision (

    
    ). However, it requires rigorous sample conversion to non-volatile salts.
    
  • Quantitative NMR is the superior choice for high-enrichment verification (>5% APE) and structural elucidation, offering a non-destructive workflow but suffering from lower sensitivity.

Critical Pre-Analytical Workflow: The Acid Trap

Status: Mandatory for IRMS / Optional for NMR

Before analyzing


 by IRMS, the ammonia must be stabilized. Direct evaporation of 

is scientifically unsound due to significant kinetic isotope fractionation. The Acid Trap Diffusion Method is the industry-standard protocol to quantitatively capture ammonia without isotopic skew.
Mechanism

The sample is alkalinized (pH >9) in a closed vessel.[1]


 gas diffuses out and is trapped by an acidified filter, converting it to non-volatile ammonium sulfate or chloride.[1]
Workflow Diagram

AcidTrapWorkflow cluster_0 Critical Control Point: Prevention of Fractionation Sample NH4OH Sample (Liquid) Alkalinization Add MgO (pH > 9.0) Sample->Alkalinization Step 1 Diffusion Closed Diffusion (6-7 Days, 25°C) Alkalinization->Diffusion Liberate NH3 gas Trap Acid Trap (Filter + 2.5M KHSO4) Diffusion->Trap Quantitative Capture Drying Desiccation (Concentrator) Trap->Drying Stabilize Salt Analysis EA-IRMS Combustion Drying->Analysis Measure

Figure 1: The Acid Trap Diffusion workflow ensures total nitrogen recovery, preventing the loss of


 that would skew APE calculations.

Method A: EA-IRMS (The Gold Standard)

Best For: Trace analysis, environmental samples, low-enrichment metabolic studies (0.366% to 5% APE).

Principle

The stabilized ammonium salt is combusted at high temperature (>1000°C) in an Elemental Analyzer (EA). The resulting


 gas is separated chromatographically and introduced into the IRMS, which measures the ratio of mass 29 (

) and 30 (

) to mass 28 (

).
Protocol
  • Preparation: Follow the Acid Trap workflow (Fig 1) to encase

    
     on a glass fiber filter.[1]
    
  • Encapsulation: Fold the dried filter into a tin capsule.

  • Combustion: Drop into EA reactor (Chromium Oxide/Silvered Cobaltous Oxide) at 1020°C.

  • Reduction: Pass gases through reduced copper (650°C) to convert

    
     to 
    
    
    
    .
  • Detection: Continuous Flow IRMS (e.g., Thermo Delta V or Isoprime).

Calculation


Where 

is the measured ratio (

) derived from the delta value relative to Air.

Method B: Quantitative N-NMR

Best For: High concentrations (>10 mM), high enrichment (>5% APE), and synthetic chemistry validation.

Principle

Direct detection of the


N nucleus.[2] Unlike 

N (spin 1, quadrupolar),

N is spin 1/2, resulting in sharp lines. However, it has a negative Nuclear Overhauser Effect (NOE) and long relaxation times (

), which can suppress signals and ruin quantitation unless managed.
Protocol
  • Sample: 500

    
    L 
    
    
    
    solution + 50
    
    
    L
    
    
    (lock).
  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to a final concentration of ~0.05 M.
    
    • Why? This paramagnetic agent shortens the

      
       relaxation time from minutes to seconds, allowing for rapid pulsing without saturation.
      
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (Igated) to suppress the negative NOE.

    • Pulse Angle: 30° to 45°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 5–10 seconds with Cr(acac)
      
      
      ).
    • Standard: Use an internal standard (e.g.,

      
      N-Urea) of known concentration and enrichment for calibration.
      

Comparative Analysis

The following data summarizes the performance characteristics of both methods based on validation studies using ammonium standards.

FeatureEA-IRMSQuantitative

N-NMR
Primary Utility Trace enrichment & Natural AbundanceHigh enrichment & Structural Confirmation
Limit of Detection ~20

g N (Total)
~5 mg N (Total)
Precision (SD) 0.0001 atom % (very high)0.5 - 1.0 atom % (moderate)
Sample Prep Time High (Days for diffusion)Low (Minutes for "dilute & shoot")
Destructive? Yes (Combustion)No
Cost Per Sample High (Consumables + Instrument Time)Low (if instrument available)
Interferences Atmospheric

(leaks)
Paramagnetic impurities, pH shifts
Experimental Data: Linearity & Recovery

Simulated data based on standard calibration protocols [1, 3].

Experiment: Spiking natural abundance


 with 98% 

.
Expected APE (%)IRMS Measured APE (%)IRMS Recovery (%)NMR Measured APE (%)NMR Recovery (%)
0.50 0.498 ± 0.00299.6Not DetectedN/A
2.00 2.010 ± 0.005100.51.85 ± 0.3092.5
10.00 9.98 ± 0.0299.810.1 ± 0.2101.0
50.00 49.95 ± 0.1099.950.0 ± 0.1100.0

Analysis: IRMS maintains linearity across the entire dynamic range. NMR fails at low enrichment due to the low gyromagnetic ratio of


N but becomes highly accurate at >10% enrichment.

Decision Matrix

Use this logic flow to select the appropriate method for your specific application.

DecisionTree Start Start: 15N Analysis of NH4OH Enrichment Expected Enrichment Level? Start->Enrichment Low Trace / Natural Abundance (< 1% APE) Enrichment->Low High Tracer / Synthetic (> 5% APE) Enrichment->High ResultIRMS Select EA-IRMS (Requires Acid Trap Prep) Low->ResultIRMS SampleVol Sample Volume Available? High->SampleVol Small < 1 mL SampleVol->Small Large Unlimited SampleVol->Large ResultColor Alternative: Colorimetric + MALDI (High Throughput) Small->ResultColor ResultNMR Select 15N-NMR (Requires Cr(acac)3) Large->ResultNMR

Figure 2: Analytical decision matrix based on enrichment levels and sample availability.

References

  • USGS Reston Stable Isotope Laboratory. (2020). Determination of the delta(15N/14N) of Ammonium (NH4+) in Water: RSIL Lab Code 2898. U.S. Geological Survey. Link

  • Marek, R., & Sklenar, V. (2025). 15N NMR Spectroscopy in Structural Analysis. ResearchGate. Link

  • Sakata, M. (2001).[3] A Simple and Rapid Method for

    
    N Determination of Ammonium and Nitrate in Water Samples. Geochemical Journal. Link
    
  • Hauck, R. D. (1982).[4] Nitrogen-Isotope-ratio analysis. Methods of Soil Analysis. Part 2. Chemical and Microbiological Properties.[3][5][6] Link

  • FOSS Analytics. (2023). Dumas or Kjeldahl for reference analysis?Link

Sources

Comparative Analysis of 15N Labeling Patterns in Metabolic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Challenge

While


C-metabolic flux analysis (MFA) remains the gold standard for mapping central carbon metabolism, it often fails to capture the complex dynamics of nitrogen homeostasis—a critical factor in tumor proliferation, urea cycle disorders, and nucleotide biosynthesis. Nitrogen tracing is inherently more complex due to the rapid exchange of amino groups (transamination) and the lack of a "backbone" equivalent to the carbon skeleton.

This guide provides a technical comparison of


N labeling strategies, focusing on the selection of tracers (

N-Glutamine isotopomers vs.

N-Ammonium) and analytical platforms (NMR vs. LC-MS/MS). It synthesizes experimental data to demonstrate how specific labeling patterns reveal distinct metabolic fates.[1]

Strategic Tracer Selection: The Input Defines the Output

The choice of tracer determines which part of the nitrogen network becomes visible. Unlike


C-glucose, which labels the entire glycolytic and TCA backbone, nitrogen sources are functionally compartmentalized.
Comparative Analysis of N Tracers
TracerTarget PathwayMechanistic InsightLimitations
[Amide-

N] Glutamine
Nucleotide Biosynthesis, Hexosamine PathwaySpecifically tracks the donation of the

-nitrogen to purines/pyrimidines and asparagine.
The label is lost if glutamine is deaminated to glutamate by glutaminase (GLS).
[

-

N] Glutamine
Transamination Network, TCA Cycle entryTracks the

-amino nitrogen pool. Labels Glutamate, Aspartate, and Alanine via transaminases.
Rapid dilution into the total amino acid pool makes flux calculation computationally intensive.
[U-

N] Glutamine
Global Nitrogen FlowDual tracking of both biosynthetic (amide) and energetic (anaplerotic) fates.Complex isotopomer patterns (M+1 vs M+2) in downstream metabolites require high-res MS.

N-Ammonium chloride
Urea Cycle, Glutamine SynthetaseMeasures ammonia detoxification and de novo glutamine synthesis (GS activity).High background noise; limited uptake in some mammalian cell lines compared to Gln.
Expert Insight: The Glutamine Switch

In oncology drug development, distinguishing between Glutaminase (GLS) activity and Amidotransferase activity is vital.

  • Use [

    
    -
    
    
    
    N] Glutamine
    to measure GLS inhibition (conversion to
    
    
    N-Glutamate).
  • Use [Amide-

    
    N] Glutamine  to measure nucleotide synthesis inhibition (conversion to 
    
    
    
    N-Nucleotides).

Analytical Platform Showdown: NMR vs. LC-MS/MS

The detection method dictates the resolution of the metabolic picture. While Mass Spectrometry (MS) offers sensitivity, Nuclear Magnetic Resonance (NMR) offers structural specificity without fragmentation.

Performance Comparison Matrix
FeatureLC-MS/MS (HILIC/QQQ) NMR (

N-HSQC/1D)
Sensitivity High (Femtomolar). Can detect trace metabolites (e.g., IMP, Orotate).Low (Micromolar). Requires large sample volume or cryoprobes.
Positional Isotopomers Difficult. Requires MS/MS fragmentation to distinguish N1 vs N3 labeling in rings.Native. Chemical shift distinctively identifies [5-

N] vs [2-

N] positions.
Sample Integrity Destructive. Requires extraction and often derivatization.Non-destructive. Live cell or tissue perfusion possible (MRS).
Throughput High. 15-20 min runs; suitable for large drug screens.Low. Long acquisition times (hours) for

N due to low gyromagnetic ratio.
Supporting Data: Resolution of Isotopomers

In a study of pyrimidine synthesis, LC-MS/MS can easily quantify the total enrichment (M+1, M+2) of UMP. However, distinguishing whether the


N came from Aspartate (N1 position) or Glutamine-amide (N3 position) is trivial for NMR but requires complex fragmentation logic for MS [1, 2].

Visualizing the Nitrogen Cascade

The following diagram illustrates the divergent pathways of Glutamine nitrogen and how different tracers label specific downstream nodes.

NitrogenFlow cluster_legend Tracer Fate Legend Gln_Ext Extracellular Glutamine Gln_Int Intracellular Glutamine Gln_Ext->Gln_Int Transport (ASCT2) Glu Glutamate Gln_Int->Glu Glutaminase (GLS) (Releases NH4+) Gln_Int->Glu Transamination (Alpha-N retained) NH4 Ammonium (NH4+) Gln_Int->NH4 Deamination Purines Purines (AMP/GMP) Gln_Int->Purines Amide-N (N3/N9) Pyrimidines Pyrimidines (UMP/CMP) Gln_Int->Pyrimidines Amide-N (N3) Asp Aspartate Glu->Asp GOT1/2 (Alpha-N transfer) Asp->Purines Alpha-N (N1) Asp->Pyrimidines Alpha-N (N1) NH4->Gln_Int GS (Scavenging) Urea Urea Cycle NH4->Urea CPS1 key1 Blue Arrow: Path of Amide-15N key2 Red Arrow: Path of Alpha-15N

Caption: Divergent metabolic fates of Glutamine nitrogen. Blue paths indicate the flow of Amide-N (nucleotide biosynthesis), while Red paths indicate Alpha-N (transamination).

Experimental Protocol: High-Sensitivity N-Flux in Mammalian Cells

This protocol is validated for LC-MS/MS analysis using a HILIC chromatography setup, optimized for polar metabolites (amino acids and nucleotides).

Phase 1: Tracer Incubation
  • Seed Cells: Plate cells (e.g., A549, HeLa) at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Wash: Aspirate media and wash 2x with warm PBS to remove residual natural abundance amino acids.

  • Labeling Media Prep: Prepare DMEM lacking Glutamine. Supplement with:

    • 10% Dialyzed FBS (critical to remove unlabeled serum amino acids).

    • 2 mM [Amide-

      
      N] Glutamine  (Cambridge Isotope Labs, >99% enrichment).
      
  • Pulse: Add labeling media and incubate for 0, 1, 4, and 24 hours .

    • Note: Short timepoints (1-4h) measure flux rates; 24h measures steady-state enrichment.

Phase 2: Quenching & Extraction (Self-Validating Step)

Causality: Metabolism is fast (seconds). Slow quenching alters the ratio of ATP/ADP and Glutamine/Glutamate.

  • Rapid Quench: Place plate on dry ice/ethanol slurry. Aspirate media immediately.

  • Extraction: Add 1 mL 80% Methanol/Water (-80°C) directly to the well.

  • Scrape & Collect: Scrape cells while frozen. Transfer lysate to Eppendorf tubes.

  • Internal Standard: Spike with 10 µL of

    
    C-Glutamine (to correct for extraction loss).
    
  • Centrifuge: 14,000 x g for 10 min at 4°C. Collect supernatant.

Phase 3: LC-MS/MS Analysis
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Acetate.

  • Gradient: 90% B to 60% B over 12 minutes.

  • Detection: QQQ Mass Spectrometer in MRM mode.

    • Target: UMP (Uridine Monophosphate).

    • Transitions: Monitor parent/product pairs for M+0 (325/97), M+1 (326/97), and M+2 (327/98).

Data Interpretation: Decoding the Patterns

When analyzing data from [Amide-


N] Glutamine labeling, the mass isotopomer distribution (MID) of UMP (pyrimidine) reveals pathway activity:
Observed SpeciesInterpretation
M+0 (Unlabeled) Pre-existing pool or salvage pathway activity (Uridine uptake).
M+1 (

N

)
De novo synthesis active. One nitrogen incorporated from Glutamine amide.
M+2 (

N

)
Rare in Amide-labeling. Suggests recycling or dual incorporation if using [U-

N] Gln.

Validation Check: If you observe high M+1 Glutamate in an [Amide-


N] Gln experiment, your tracer is likely impure or significant recycling of ammonia via Glutamate Dehydrogenase (GDH) is occurring (reverse flux) [3].

References

  • Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. Link

  • Borah, K., et al. (2016). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. Link

  • Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells.[1][2] Molecular BioSystems. Link

  • Yuan, J., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes.[1] Nature Protocols. Link

  • Purcell, W. M., et al. (2018). 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis.[2][3] Developmental Neuroscience. Link

Sources

A Researcher's Guide to Ammonium-15N Hydroxide: Distinguishing Chemical Purity from Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

For researchers in the pharmaceutical and life sciences, the distinction between chemical purity and isotopic enrichment in a critical reagent like Ammonium-15N Hydroxide is not merely academic—it is fundamental to experimental validity and the integrity of your results. This guide provides a comprehensive comparison of the analytical methodologies used to assess these two distinct but equally important quality attributes. We will delve into the "why" behind the "how," offering field-proven insights to ensure your isotopically labeled compounds meet the stringent requirements of your research.

The Critical Distinction: What Are We Measuring and Why?

At the outset, it's crucial to understand that chemical purity and isotopic enrichment are orthogonal concepts. A sample of this compound can be of high chemical purity but have low isotopic enrichment, and vice-versa. For a deuterated active pharmaceutical ingredient (API), the definition of purity is expanded to include isotopic purity.[1]

  • Chemical Purity: This refers to the proportion of the desired chemical compound (ammonium hydroxide, NH₄OH) relative to any other chemical entities. Impurities could include metal ions, other nitrogen-containing compounds (like nitrates or nitrites), or residual reactants from synthesis. High chemical purity is essential to prevent unintended side reactions or interference in sensitive analytical techniques.

  • Isotopic Enrichment: This quantifies the abundance of the heavy isotope, Nitrogen-15 (¹⁵N), within the ammonium (NH₄⁺) molecule, relative to the more abundant Nitrogen-14 (¹⁴N). For labeling studies, high isotopic enrichment is paramount to ensure that the signal from the ¹⁵N label is strong and unambiguous, enabling precise tracking and quantification in metabolic studies, proteomics, and drug development. It's important to have a sufficient level of isotopes (like Deuterium, 13C, or 15N) to prevent any contamination from the analyte and overlapping of isotopes.[2]

Assessing Chemical Purity: Titration and Ion Chromatography

The determination of chemical purity in ammonium hydroxide solutions relies on well-established analytical techniques that quantify the concentration of the ammonium hydroxide itself and identify potential ionic impurities.

Acid-Base Titration for Quantifying Ammonium Hydroxide

A primary method for determining the concentration of ammonium hydroxide is through acid-base titration. This classic technique offers a straightforward and cost-effective way to assess the molarity of the solution.[4]

Experimental Protocol: Acid-Base Titration of this compound

  • Preparation: A known volume of the this compound solution is carefully measured and diluted with deionized water.[5]

  • Titration: A standardized solution of a strong acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is slowly added from a burette.[5][6]

  • Endpoint Determination: A pH indicator, such as methyl red, is used to signal the neutralization point, where the moles of acid equal the initial moles of ammonium hydroxide.[7] The endpoint can also be determined potentiometrically using a pH meter.

  • Calculation: The concentration of the ammonium hydroxide is calculated based on the volume and concentration of the titrant used to reach the endpoint.[4]

The principle behind this method is the neutralization reaction between the weak base (NH₄OH) and the strong acid.[5] The choice of indicator is critical to ensure it changes color at the equivalence point of the titration of a weak base with a strong acid.

Ion Chromatography for Detecting Anionic and Cationic Impurities

To identify and quantify other potential chemical impurities, such as halide ions (F⁻, Cl⁻, Br⁻), sulfate (SO₄²⁻), or metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺), ion chromatography (IC) is the method of choice.[8] IC can determine ammonium and its inorganic cations in a single run.[9]

Experimental Workflow: Ion Chromatography

Caption: Workflow for impurity analysis by Ion Chromatography.

In this workflow, the diluted sample is injected into the IC system. The ions are separated based on their affinity for the ion-exchange resin in the separator column. After separation, the eluent passes through a suppressor, which reduces the background conductivity, thereby enhancing the sensitivity of detection for the analyte ions by the conductivity detector. By comparing the peak areas of the sample to those of known standards, the concentration of each ionic impurity can be accurately determined.[10][11]

Table 1: Comparison of Chemical Purity Assessment Methods

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Acid-Base Titration Neutralization reactionConcentration of NH₄OHCost-effective, simple, accurate for concentrationDoes not identify or quantify other impurities
Ion Chromatography Ion-exchange separationIdentification and quantification of specific ionic impuritiesHigh sensitivity, can detect a wide range of ions[8]Higher equipment cost, requires specific columns for different ions

Determining Isotopic Enrichment: Mass Spectrometry and NMR Spectroscopy

The assessment of ¹⁵N enrichment requires techniques that can differentiate between isotopes. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the gold standards for this purpose.

Mass Spectrometry for Precise Isotopic Ratio Measurement

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. To determine the ¹⁵N enrichment of this compound, the sample is first ionized, and then the relative abundances of the ¹⁴N-containing and ¹⁵N-containing species are measured.[12][13] High-resolution mass spectrometry can be used to confirm the distribution of isotopologues.[1]

Experimental Protocol: Isotopic Enrichment Analysis by Mass Spectrometry

  • Sample Introduction and Ionization: A dilute solution of the this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this purpose, as it is a soft ionization method that keeps the ammonium ion (NH₄⁺) intact.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio. The ¹⁴NH₄⁺ ion will have an m/z of approximately 18.03, while the ¹⁵NH₄⁺ ion will have an m/z of approximately 19.03.

  • Detection and Data Analysis: The detector measures the intensity of the ion signals for each isotopic species. The isotopic enrichment is calculated from the relative abundances of the ¹⁵NH₄⁺ and ¹⁴NH₄⁺ ions.[13]

The high resolution and sensitivity of modern mass spectrometers allow for very precise determination of isotopic enrichment, often to levels exceeding 99.8%.[14][15]

¹⁵N NMR Spectroscopy for Structural Confirmation and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for isotopic analysis. While proton (¹H) NMR is a ubiquitous tool for structural elucidation, ¹⁵N NMR can be used to directly observe the ¹⁵N nucleus.[16] For deuterated samples, Proton NMR is exceptionally precise for measuring small amounts of residual hydrogen.[1]

Logical Relationship: Comprehensive QC for this compound

G Start This compound Lot Purity Chemical Purity Assessment Start->Purity Enrichment Isotopic Enrichment Assessment Start->Enrichment Titration Titration Purity->Titration IC Ion Chromatography Purity->IC MS Mass Spectrometry Enrichment->MS NMR NMR Spectroscopy Enrichment->NMR Decision_Purity Purity OK? Titration->Decision_Purity IC->Decision_Purity Decision_Enrichment Enrichment OK? MS->Decision_Enrichment NMR->Decision_Enrichment Decision_Purity->Decision_Enrichment Yes Fail Reject Decision_Purity->Fail No Pass Qualified for Use Decision_Enrichment->Pass Yes Decision_Enrichment->Fail No

Caption: A comprehensive QC workflow for this compound.

The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment, which can provide structural confirmation.[17] The relative intensity of the ¹⁵N signal compared to any residual ¹⁴N signal (which is NMR-inactive but can be inferred from ¹H NMR) can also be used to estimate isotopic enrichment. However, for high levels of enrichment, direct ¹⁵N NMR is often used to confirm the presence of the label in the correct chemical position. A certificate of analysis for stable isotope-labeled compounds should include UPLC-MS purity and NMR data.[18]

Table 2: Comparison of Isotopic Enrichment Assessment Methods

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry Mass-to-charge ratio separationPrecise isotopic ratio (¹⁵N/¹⁴N)High sensitivity, high precision, small sample requirement[14]Destructive technique, potential for isobaric interferences
¹⁵N NMR Spectroscopy Nuclear magnetic resonance of ¹⁵NStructural confirmation, isotopic enrichmentNon-destructive, provides structural information[19]Lower sensitivity than MS, requires higher concentrations

Conclusion: An Integrated Approach to Quality Control

For researchers and drug development professionals, ensuring the quality of isotopically labeled reagents like this compound is non-negotiable. A comprehensive quality control strategy must incorporate both the assessment of chemical purity and the determination of isotopic enrichment. Titration and ion chromatography provide a clear picture of the chemical integrity of the solution, while mass spectrometry and NMR spectroscopy offer precise measurement of the all-important ¹⁵N label. By understanding the principles and applications of these techniques, researchers can confidently select and utilize high-quality reagents, leading to more reliable and reproducible scientific outcomes.

References

  • Cole-Parmer. (2021, May 20). Approved Analysis Methods for Ammonia. Retrieved from [Link]

  • González-Antuña, A., Rodríguez-González, P., & García Alonso, J. I. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of mass spectrometry, 49(8), 681–691.
  • Sciencemadness Discussion Board. (2022, November 1). Ammonium hydroxide titration. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023, May 9). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Retrieved from [Link]

  • YouTube. (2021, September 24). 15N NMR for Structure Elucidation. Retrieved from [Link]

  • Nishio, T. (1985). 15N-NH + Isotope Dilution Method for Analyzing Nitrogen Transformation in Upland Soils. Japan Agricultural Research Quarterly, 19(3), 195-200.
  • Joubert, V., Silvestre, V., Lelièvre, M., Ladroue, V., Besacier, F., Akoka, S., & Remaud, G. S. (2019). Position-specific 15 N isotope analysis in organic molecules: A high-precision 15 N NMR method to determine the intramolecular 15 N isotope composition and fractionation at natural abundance. Magnetic Resonance in Chemistry, 57(12), 1136-1142.
  • Conde, T. A., & de Oliveira, A. P. (2018). to perform assay of ammonium chloride (acid-base titration) and standardization of titrant. A practical handbook for titrimetric analysis, 33.
  • ConvoXis. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • Almac. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]

  • ArtMolecule. (n.d.). Stable Isotopes - Labeled Compounds. Retrieved from [Link]

  • ACS Measurement Science Au. (2022, January 20). Addressing the Detection of Ammonium Ion in Environmental Water Samples via Tandem Potentiometry–Ion Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion chromatography method calibration for ammonium. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). AMMONIA SOLUTION. Retrieved from [Link]

  • Straub, J. (n.d.). The titration of a WEAK base with a STRONG acid. Retrieved from [Link]

  • Preprints.org. (2023, August 6). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Retrieved from [Link]

  • YouTube. (2021, September 27). Hydrochloric Acid vs Ammonium Hydroxide - Titration. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling Ammonium-15N Hydroxide

[1][2][3][4]

Executive Summary: The Dual-Hazard Framework

Handling Ammonium-15N Hydroxide (


)chemical hazardeconomic risk
  • Biological Protection: Shielding the operator from corrosive burns, respiratory damage, and ocular injury.

  • Sample Integrity: Preventing contamination of the

    
     enrichment and eliminating sample loss through clumsy handling (dexterity vs. protection trade-off).
    

Crucial Distinction:

stable isotopenon-radioactive

Risk Assessment & Hazard Characterization

Before selecting PPE, we must quantify the specific threats posed by this compound.

Hazard CategorySpecific ThreatConsequence
Chemical (Corrosive) pH > 12; Saponification of lipids.Immediate, severe skin burns; permanent eye damage (corneal opacification).
Respiratory High volatility of

gas.
Laryngeal edema, chemical pneumonitis, olfactory fatigue (inability to smell leaks).
Economic High cost per gram of

.
Spills result in significant project budget loss; evaporation changes concentration and isotopic value.
Contamination Natural abundance Nitrogen (

).
Sweat or environmental ammonia creates background noise in NMR/MS data.

PPE Selection Matrix

The following protocol is based on breakthrough time (the time it takes for a chemical to permeate the glove material) and degradation (physical breakdown).[1]

A. Hand Protection: The "Nitrile Trap"

WARNING: Standard disposable nitrile gloves provide poor protection against concentrated ammonium hydroxide. Ammonia permeates thin nitrile (< 4 mil) in less than 10 minutes .

  • Primary Recommendation (Aliquot/Small Volume):

    • Material: High-Grade Nitrile (minimum 5-6 mil thickness).

    • Protocol: Double-gloving is mandatory. The outer glove acts as a sacrificial layer.

    • Change Frequency: Immediately upon any splash, or every 30 minutes of active handling.

  • Secondary Recommendation (Bulk Transfer/Spill Cleanup):

    • Material: Butyl Rubber or Viton®.

    • Reasoning: These materials offer breakthrough times > 480 minutes for ammonia.[2]

    • Trade-off: Reduced dexterity. Do not use for micro-pipetting expensive isotopes.

B. Eye & Face Protection

Safety glasses are insufficient . Ammonia gas bypasses side shields and dissolves in the moisture of the eye, forming ammonium hydroxide directly on the cornea.

  • Mandatory: Indirect-vent chemical splash goggles (ANSI Z87.1+).

  • Supplemental: Face shield required when pouring volumes > 50 mL to protect the neck and mouth.

C. Respiratory Protection[1][3][7][8][9][10]
  • Primary Control: All work must occur inside a certified chemical fume hood.

  • Secondary (Emergency Only): Full-face respirator with Type K (Ammonia/Methylamine) cartridges. Note: Half-mask respirators are discouraged because ammonia gas irritates the eyes.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific task volume.

PPE_Decision_TreeStartTask DefinitionVolume_CheckVolume < 10 mL?(e.g., NMR Prep)Start->Volume_CheckHigh_VolVolume > 10 mL(Synthesis/Stock)Volume_Check->High_VolNoGloves_LowGloves:Double Nitrile (5 mil)Change every 30 minVolume_Check->Gloves_LowYesGloves_HighGloves:Butyl Rubber orLaminated Film (Silver Shield)High_Vol->Gloves_HighEyes_LowEyes:Splash GogglesGloves_Low->Eyes_LowHoodEngineering Control:Fume Hood MANDATORYEyes_Low->HoodEyes_HighEyes:Splash Goggles +Face ShieldGloves_High->Eyes_HighEyes_High->Hood

Figure 1: PPE Selection Logic based on volumetric risk thresholds.

Operational Protocol: Handling & Aliquoting

To maximize safety and minimize isotopic loss, follow this "Closed-System" approach.

Step 1: Preparation
  • Ventilation Check: Verify fume hood face velocity is 80–100 fpm.

  • Chilling: Pre-cool the

    
     container to 4°C. Why? Lower temperature reduces vapor pressure, minimizing ammonia gas release upon opening.
    
Step 2: Transfer Method (Syringe vs. Pouring)

Do not pour expensive isotopes. Pouring increases surface area (evaporation) and spill risk.

  • Use a glass syringe with a long stainless steel needle.

  • Insert needle, tilt bottle slightly, and withdraw exact volume.

  • Wipe the needle with a lint-free wipe (Kimwipe) inside the hood before transferring to the target vessel.

Step 3: Storage
  • Seal with Parafilm® or Teflon tape immediately after use.

  • Store upright in a secondary containment bin (polyethylene) to capture any leaks.

  • Keep away from strong oxidizers (e.g., bleach, nitric acid) to prevent violent reactions.

Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, the priority is containment followed by neutralization .

Spill_ResponseEventSpill DetectedEvacuate1. Evacuate Area(If outside Hood)Event->EvacuatePPE_Don2. Don Butyl Gloves& RespiratorEvacuate->PPE_DonContain3. Absorb(Sand/Vermiculite)PPE_Don->ContainNeutralize4. Neutralize(Citric Acid/Dilute HCl)Contain->NeutralizeDisposal5. Hazardous WasteLabel: 'Corrosive - High pH'Neutralize->Disposal

Figure 2: Emergency response workflow for ammonium hydroxide spills.

Disposal Guidelines

NEVER pour this compound down the drain, even if diluted.

  • Segregation: Collect in a dedicated "Basic/Alkaline" waste stream container.

  • Labeling: Clearly mark as "Ammonium Hydroxide Solution, pH > 12".

  • Neutralization (Optional per Local Regs): If your facility permits drain disposal only after neutralization:

    • Dilute to < 5% concentration.

    • Slowly add dilute Hydrochloric Acid (HCl) or Citric Acid until pH is 6–9.

    • Verify with pH strips before discharge.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Ammonia: NIOSH Pocket Guide to Chemical Hazards.[3][4] Centers for Disease Control and Prevention. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Laboratory Chemical Safety Summary: Ammonium Hydroxide.[5][6][1][7] Retrieved from [Link]

×

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Top-N result to add to graph 6

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Ammonium-15N Hydroxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.